(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
説明
特性
IUPAC Name |
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPMVCMMVBPKU-GOHHTPAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
stereochemistry and conformational analysis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
Executive Summary
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid that presents a conformationally constrained scaffold. Its rigid cyclohexane backbone serves to orient three key functional groups—two amino and one carboxyl—in a precise three-dimensional arrangement. This structural pre-organization makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, protease inhibitors, and other bioactive molecules where specific pharmacophore presentation is critical for target engagement. This guide provides a detailed examination of the molecule's stereochemical features and an in-depth analysis of its conformational preferences, which are paramount to understanding its interaction with biological targets. We will explore the principles governing its structural stability, methods for its characterization, and its potential applications in modern drug discovery.
Introduction: The Value of Conformational Constraint
In drug design, the concept of "bioactive conformation"—the specific 3D shape a molecule adopts to bind its biological target—is fundamental. Flexible molecules can adopt a multitude of conformations, and the energy required to "lock" into the correct one can be a thermodynamic penalty against binding affinity. The use of conformationally constrained scaffolds, such as the cyclohexane ring system, is a powerful strategy to mitigate this penalty.[1] By incorporating functional groups onto a rigid core like (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, we can create molecules that are pre-organized for optimal receptor interaction, potentially leading to enhanced potency and selectivity.
The carboxylic acid and amino moieties are particularly significant. The carboxylic acid group is present in approximately 25% of all commercial pharmaceuticals, prized for its ability to act as a hydrogen bond donor/acceptor and to form critical salt-bridge interactions with biological targets.[2] Similarly, amino groups are key pharmacophoric features, often protonated at physiological pH to engage with negatively charged residues in protein binding pockets.[3] This molecule combines these high-value functional groups on a stereochemically defined and rigid framework.
Stereochemical Analysis
The unambiguous definition of a molecule's three-dimensional structure is the foundation of its chemical and biological identity. For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, this begins with understanding its chirality.
Chirality and Absolute Configuration
The molecule possesses two stereogenic centers at the C3 and C5 positions of the cyclohexane ring. The designation (3S, 5R) refers to the absolute configuration at these centers as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
At Carbon-3 (C3): The substituents are ranked by atomic number. The attached nitrogen of the amino group receives the highest priority, followed by the path towards C4, then the path towards C2, with the hydrogen atom having the lowest priority. The arrangement defines an S configuration.
-
At Carbon-5 (C5): Similarly, the amino group's nitrogen is the highest priority. The path towards C4 outranks the path towards C6. This arrangement results in an R configuration.
The presence of these fixed stereocenters means the molecule is chiral and will rotate plane-polarized light. This specific stereoisomer is distinct from its enantiomer, (3R,5S)-3,5-diaminocyclohexane-1-carboxylic acid, and its other diastereomers.
Caption: 2D representation highlighting the stereocenters.
In-Depth Conformational Analysis
While stereochemistry defines the fixed connectivity and configuration, conformational analysis describes the dynamic spatial arrangements of the atoms resulting from bond rotations. For a cyclohexane derivative, this analysis is dominated by the equilibrium between two chair conformations.
The Cyclohexane Chair: A Primer
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered).[4] In a chair, substituents can occupy two distinct types of positions:
-
Axial (a): Bonds are parallel to the principal C3 axis of the ring.
-
Equatorial (e): Bonds point outwards from the "equator" of the ring.
Through a process called a "ring flip," one chair conformer can interconvert to the other. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[5] For a substituted cyclohexane, the two chair conformers are generally not of equal energy.[6]
Conformational Equilibrium of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
The energetic preference for a substituent is to occupy the more spacious equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions .[6][7] The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[4]
For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, we must consider the positions of all three non-hydrogen substituents: -COOH at C1, -NH₂ at C3, and -NH₂ at C5. The (3S, 5R) configuration dictates a cis relationship between the two amino groups relative to each other. Let's analyze the two possible chair conformations.
-
Conformer A (Diaxial-Equatorial): In one chair conformation, the C1-carboxylic acid group can be equatorial, while the C3-amino and C5-amino groups are forced into axial positions. This creates significant and unfavorable 1,3-diaxial interactions between the two amino groups and the axial hydrogens on the same face of the ring.
-
Conformer B (Diequatorial-Axial/Tri-equatorial): Upon ring-flipping, the C1-carboxylic acid group moves to an axial position, while the C3-amino and C5-amino groups move to equatorial positions. However, the most stable conformation will place the maximum number of bulky groups in the equatorial position. For a 1,3,5-trisubstituted cyclohexane, it is possible for all three groups to be equatorial. In the case of the (3S, 5R) isomer, the most stable conformation places the carboxylic acid group and both amino groups in equatorial positions to minimize steric strain. Any conformation requiring one or more of these groups to be axial would be significantly higher in energy.
Caption: Conformational equilibrium showing the highly favored tri-equatorial state. (Note: DOT language requires pre-rendered images for complex structures).
Physicochemical and Spectroscopic Characterization
Validating the structure and conformation of the synthesized molecule is a critical step. A combination of spectroscopic, crystallographic, and computational methods provides a complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution.
-
¹H NMR: The key to conformational analysis lies in the coupling constants (J-values) between adjacent protons. The dihedral angle between an axial proton and an adjacent equatorial proton (ax-eq) is ~60°, resulting in a small coupling constant (typically 2-5 Hz). The angle between two adjacent axial protons (ax-ax) is ~180°, leading to a large coupling constant (typically 8-13 Hz). In the preferred tri-equatorial conformer, the protons at C1, C3, and C5 will be axial. We would therefore expect to see large ax-ax couplings for these protons, confirming the equatorial orientation of the substituents.
-
¹³C NMR: Provides information on the number of unique carbon atoms and their chemical environment, confirming the overall molecular symmetry and connectivity.
| Hypothetical NMR Data for the Tri-equatorial Conformer | |
| Proton (¹H) | Expected Chemical Shift (ppm) & Multiplicity |
| H1 (axial) | ~2.5 ppm, triplet of triplets (tt) with large J_ax-ax couplings |
| H3/H5 (axial) | ~3.0 ppm, complex multiplet with large J_ax-ax couplings |
| Ring CH₂ | 1.2 - 2.0 ppm, complex multiplets |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C=O (Carboxyl) | ~175 ppm |
| C1 | ~45 ppm |
| C3/C5 | ~50 ppm |
| C2/C4/C6 | ~30-40 ppm |
X-Ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state. A successful crystal structure analysis would definitively confirm the (3S, 5R) absolute stereochemistry and measure the precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystal lattice. For a molecule like this, the solid-state conformation is highly likely to be the low-energy tri-equatorial chair.
Computational Chemistry
Synthesis and Application in Drug Discovery
Synthetic Strategies
The synthesis of stereochemically pure cyclic amino acids is a non-trivial challenge. Common strategies often involve:
-
Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product.
-
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.[1]
-
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer or diastereomer in a racemic or mixed mixture, allowing for the separation of the desired isomer.[8][9]
A plausible route to (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid could involve a stereoselective reduction of a dioxo-precursor followed by reductive amination or Curtius-type rearrangements to install the amino groups with the desired stereochemistry.[8]
Caption: A typical workflow for the synthesis and characterization of the target molecule.
Application as a Bioactive Scaffold
The tri-equatorial conformation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid presents its three functional groups in a well-defined spatial array. This makes it an ideal scaffold for:
-
Peptidomimetics: The cyclohexane ring can replace a section of a peptide backbone, locking it into a specific secondary structure (e.g., a β-turn mimic) that is recognized by a receptor or enzyme.
-
Targeting Protein-Protein Interactions (PPIs): The amino and carboxylate groups can mimic the key interacting residues (like Lysine or Aspartate/Glutamate) of a protein, allowing the small molecule to disrupt a larger PPI.
-
Multivalent Ligand Design: The three functional groups can serve as attachment points for different pharmacophores, allowing a single molecule to engage with multiple sub-pockets of a binding site for increased affinity and selectivity.
Example Experimental Protocol: NMR Analysis
Objective: To confirm the identity and major conformation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid in solution.
Materials:
-
Synthesized and purified sample (~5-10 mg).
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
5 mm NMR tubes.
-
NMR Spectrometer (≥400 MHz recommended for resolution).
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 0.6 mL of D₂O. If solubility is an issue, DMSO-d₆ can be used. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the spectrometer probe to the sample to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (~0-12 ppm).
-
Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Measure the coupling constants (J-values) for the signals corresponding to H1, H3, and H5. The presence of large couplings (>8 Hz) for these protons would be strong evidence for their axial orientation, and thus the equatorial orientation of the substituents.
-
Conclusion
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is more than a simple collection of functional groups; it is a precisely engineered molecular scaffold. Its stereochemistry is fixed, and its conformational landscape is dominated by a single, low-energy, tri-equatorial chair form. This structural rigidity is its greatest asset, providing drug designers with a reliable platform to build complex molecules with a high degree of pre-organization for biological targets. Understanding the principles detailed in this guide is essential for any researcher aiming to leverage this promising building block in the development of next-generation therapeutics.
References
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- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
- Substituted Cyclohexanes: Axial vs Equ
- 4.4 Substituted Cyclohexanes. KPU Pressbooks.
- 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
- Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid deriv
- 3,5-Dioxocyclohexane-1-carboxylic acid. Chem-Impex.
- 3,5-Diaminocyclohexane-1-carboxylic acid. PubChem.
- An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid. Yonsei University.
- What is the importance of carboxylic group in the structure of drugs?.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
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- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
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pKa values and isoelectric point of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
An In-Depth Technical Guide to the Ionization Properties of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid: pKa and Isoelectric Point Analysis
Executive Summary
The ionization behavior of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its solubility, membrane permeability, target binding, and overall pharmacokinetic profile. This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) and the isoelectric point (pI) of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, a polyprotic molecule with three ionizable functional groups. By integrating theoretical principles with estimations from chemical analogues, this document elucidates the probable ionization constants of the carboxylic acid and the two amino groups. Furthermore, it presents a rigorous, field-proven protocol for the experimental determination of these values via potentiometric titration and outlines the logic for calculating the isoelectric point. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the physicochemical properties of complex molecules.
Introduction: The Critical Role of pKa and pI in Pharmacology
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a molecule of interest possessing a carboxylic acid and two amino functional groups. The extent to which these groups are protonated or deprotonated at a given pH is defined by their respective pKa values.[1] These values are not merely academic; they are critical predictors of a molecule's behavior in biological systems.[2]
The charge state of a drug molecule, which is a direct consequence of the interplay between its pKa values and the environmental pH, dictates:
-
Aqueous Solubility: Ionized species are generally more soluble in aqueous environments, such as the gastrointestinal fluid or blood plasma, than their neutral counterparts.
-
Membrane Permeability: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is often highest for the neutral, more lipophilic species.
-
Target Engagement: The electrostatic interactions between a drug and its biological target can be pivotal for binding affinity and efficacy.
-
Formulation: Understanding the pKa and pI is essential for developing stable and soluble formulations. A molecule often has its minimum solubility at its isoelectric point.
This guide provides the theoretical framework and practical methodologies to estimate, determine, and apply the pKa and pI values of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.
Theoretical Principles of Ionization for a Polyprotic System
As a molecule with three ionizable groups, (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a triprotic system. Its ionization can be described by three distinct equilibria, each with a corresponding pKa value. Starting from a strongly acidic solution (low pH), all three groups will be protonated, giving the molecule a net charge of +2 (H₃A²⁺). As the pH increases, these groups will deprotonate sequentially.[3]
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to the protonated (acid) form of a functional group.[4][5][6]
pH = pKa + log([A⁻]/[HA])
For a polyprotic system like the one , the deprotonation sequence is as follows:
-
H₃A²⁺ ⇌ H₂A⁺ + H⁺ (pKa₁): The first deprotonation occurs at the most acidic group, the carboxylic acid.
-
H₂A⁺ ⇌ HA⁰ + H⁺ (pKa₂): The second deprotonation occurs at the more acidic of the two ammonium groups.
-
HA⁰ ⇌ A⁻ + H⁺ (pKa₃): The final deprotonation occurs at the remaining ammonium group.
The species HA⁰ represents the neutral zwitterion, which has both positive and negative charges that cancel each other out.
Figure 1: Sequential deprotonation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.
Estimation of pKa Values from Chemical Analogues
pKa₁: The Carboxylic Acid Group
The baseline pKa for a simple carboxylic acid on a cyclohexane ring, cyclohexanecarboxylic acid, is approximately 4.9.[7] However, in the subject molecule, the acidity of the carboxyl group is significantly influenced by the two nearby amino groups. At the pH where the carboxylic acid deprotonates, both amino groups will be protonated (–NH₃⁺). These positively charged groups exert a powerful electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion (–COO⁻). This stabilization facilitates the loss of the proton, thereby lowering the pKa. For comparison, the pKa values of 1,3-cis-cyclohexanedicarboxylic acid are 4.18 and 5.93.[8] Given the strong influence of two ammonium groups, a reasonable estimate for pKa₁ is lower than that of cyclohexanecarboxylic acid.
-
Estimated pKa₁: ~3.5 - 4.2
pKa₂ and pKa₃: The Amino Groups
The pKa of a protonated primary amine on a cyclohexane ring (cyclohexylammonium) is approximately 10.6.[9][10] In a diamino compound, the two basic sites do not behave independently. The deprotonation of the first amino group (governed by pKa₂) is influenced by the positive charge of the second ammonium group. The electrostatic repulsion between the two positive charges makes it easier to remove the first proton compared to the single group in cyclohexylamine, thus lowering its pKa.
After the first amino group is deprotonated (at pH > pKa₂), the second deprotonation (governed by pKa₃) involves removing a proton from an ammonium group in a molecule that now has a net negative charge from the carboxylate. This makes the second proton removal more difficult than in cyclohexylamine, thus raising its pKa. Therefore, the two amino pKa values will be split around the baseline value of ~10.6.
-
Estimated pKa₂: ~9.8 - 10.4
-
Estimated pKa₃: ~10.8 - 11.5
Summary of Estimated Physicochemical Properties
| Parameter | Functional Group | Estimated Value | Rationale |
| pKa₁ | Carboxylic Acid | 3.5 – 4.2 | Baseline pKa of ~4.9 is lowered by the inductive effect of two protonated amino groups. |
| pKa₂ | 3-Amino Group | 9.8 – 10.4 | Baseline pKa of ~10.6 is lowered due to electrostatic repulsion from the second protonated amino group. |
| pKa₃ | 5-Amino Group | 10.8 – 11.5 | After the first deprotonation, the remaining ammonium group is stabilized by the nearby carboxylate, raising its pKa above the baseline. |
| pI | Whole Molecule | 10.3 – 10.95 | Calculated as the average of pKa₂ and pKa₃, which bracket the neutral zwitterionic species. |
Calculation of the Isoelectric Point (pI)
The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[11] For a polyprotic amino acid, the pI is calculated by averaging the pKa values that bracket the formation of the neutral zwitterionic species.[4][12]
For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, the zwitterion (HA⁰) exists between the deprotonation of the first amino group (pKa₂) and the second amino group (pKa₃). Therefore, the pI is the arithmetic mean of pKa₂ and pKa₃.[13]
pI = (pKa₂ + pKa₃) / 2
Using our estimated values:
-
pI = (10.1 + 11.15) / 2 = 10.63 (using the midpoint of the estimated ranges)
This high pI value indicates that the molecule will carry a net positive charge over a wide physiological pH range.
Figure 2: Logic for identifying the correct pKa values to calculate the isoelectric point (pI).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[14][15] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values.[2][16]
Apparatus and Reagents
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Temperature probe and controlled temperature water bath
-
Titration vessel
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid sample (high purity)
-
Ionic strength adjustment solution (e.g., 1 M Potassium Chloride, KCl)
-
High-purity (e.g., 18 MΩ·cm) water
-
Standard pH buffers for calibration (e.g., pH 2, 4, 7, 10, 12)
Step-by-Step Methodology
-
pH Meter Calibration: Calibrate the pH meter using a minimum of three standard buffers that bracket the expected pKa values.[16][17] For this compound, buffers at pH 2, 4, 7, 10, and 12 are recommended.
-
Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 5-10 mM). Dissolve it in a known volume of high-purity water. Add the ionic strength adjustment solution to maintain a constant background ionic strength (e.g., 0.15 M KCl).[16]
-
Initial Acidification: The molecule exists as a salt. To ensure all groups are fully protonated at the start, titrate the solution with standardized 0.1 M HCl to a pH of ~2.0. This creates the fully protonated H₃A²⁺ species.
-
Titration with Base: Titrate the acidified sample solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of titrant added and the corresponding pH value.
-
Data Collection: Continue the titration until the pH reaches ~12.5 to ensure all three deprotonation events are observed.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Three equivalence points will be observed, corresponding to the stoichiometric neutralization of the carboxyl group and the two ammonium groups.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points.[16] For example, pKa₁ is the pH at the point where half an equivalent of base has been added relative to the first equivalence point.
-
Figure 3: Workflow for the experimental determination of pKa values using potentiometric titration.
Advanced Computational Prediction Methods
While estimation from analogues provides valuable insight, more sophisticated computational methods can offer higher accuracy. These in silico techniques are increasingly integral to modern drug discovery.[18]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT), coupled with a continuum solvent model (like the Poisson-Boltzmann model), can calculate the free energy change of deprotonation.[19][20][21] These physics-based approaches can yield high accuracy, often with a mean absolute error of less than 0.5 pKa units, especially when solution-phase geometries are used.[20]
-
Machine Learning (ML) and QSAR: Numerous platforms use machine learning algorithms trained on large datasets of experimentally determined pKa values.[22] Tools like IPC 2.0, while designed for peptides, demonstrate the power of deep learning in predicting ionization constants from sequence or structure alone.[23][24] Other models use graph-neural-networks to learn the relationship between chemical structure and pKa.[18]
Conclusion and Significance in Drug Development
This guide has established a robust framework for understanding the ionization properties of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid. Through analysis of chemical analogues, the key physicochemical constants have been estimated: pKa₁ ≈ 3.5-4.2 , pKa₂ ≈ 9.8-10.4 , pKa₃ ≈ 10.8-11.5 , and pI ≈ 10.3-10.95 . The high isoelectric point is a defining feature, indicating that the molecule will be predominantly positively charged at physiological pH. This has profound implications for its ADME profile, favoring high aqueous solubility but potentially limiting passive membrane diffusion. The provided experimental protocol for potentiometric titration offers a clear and reliable path for the precise validation of these estimated values. For drug development professionals, a thorough grasp of these principles is not optional; it is a prerequisite for the rational design of molecules with optimized therapeutic potential.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. PubChem. Retrieved from [Link]
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Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
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Filo. (2025, November 20). Which of the following has the lowest pKa value? (a) Cyclohexylamine... Retrieved from [Link]
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Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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de Jong, A. P., & Visser, T. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Quora. (2020, August 2). How to calculate an isoelectric point with 3 pKa. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 7.8 Polyprotic Acids. Retrieved from [Link]
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Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285–W292. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Fiveable. (2025, August 15). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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IPC 2.0. (n.d.). Isoelectric point and pKa prediction for proteins and peptides using deep learning. Retrieved from [Link]
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Reddit. (2019, October 5). How to find the isoelectric point with 3 pka's? Retrieved from [Link]
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Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Liu, K., et al. (2024, November 11). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need? PMC. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, March 13). What is the reasoning behind the increasing pKa for organic compounds? Retrieved from [Link]
-
Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]
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Stanton, C. L., et al. (2025, August 10). Benchmarking pKa Prediction Methods for Residues in Proteins. ResearchGate. Retrieved from [Link]
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Naim, M. (2019, January 8). Lecture 5. Amino acids and multiprotic species. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, July 28). How do I calculate the isoelectric point of amino acids, each of which has more than two values of pKa? Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
-
Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. Retrieved from [Link]
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ResearchGate. (n.d.). pKa of carboxylic acids and protonated amines. Retrieved from [Link]
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Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007, May 24). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
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ResearchGate. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. Retrieved from [Link]
-
IS MUNI. (n.d.). An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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Semantic Scholar. (2007, May 1). [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
-
Sulpizi, M., et al. (2011, June 14). Absolute pKa Values and Solvation Structure of Amino Acids from Density Functional Based Molecular Dynamics Simulation. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]
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OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
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MPG.PuRe. (n.d.). Modelling of the Dissociation Constant (pKa) of Amino Acids. Retrieved from [Link]
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The Stereochemical Distinction: A Guide to (3S,5R) and (3R,5S)-diaminocyclohexane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of pharmaceutical development and molecular biology, stereochemistry is not a trivial detail; it is a fundamental determinant of biological function. This technical guide provides an in-depth analysis of the core differences between the enantiomeric pair: (3S,5R) and (3R,5S)-diaminocyclohexane-1-carboxylic acid. We will dissect their structural distinctions based on absolute configuration, explore the profound implications for pharmacological activity, and outline the critical experimental protocols required for their synthesis and analysis. This document serves as a crucial resource for researchers, scientists, and drug development professionals who require a deep, actionable understanding of these chiral molecules.
Introduction: Chirality, The Architect of Biological Specificity
The concept of chirality, or 'handedness', is central to the life sciences. Many biological molecules, including amino acids, sugars, and the receptors they target, are chiral.[1] This means they exist in one of two non-superimposable mirror-image forms, known as enantiomers.[2][3] While enantiomers share identical physical properties like melting point and solubility in achiral environments, their three-dimensional arrangement dictates how they interact with the chiral environment of a biological system.[1]
A classic, albeit tragic, example is the drug thalidomide, where one enantiomer was an effective sedative while its mirror image was a potent teratogen.[2] This underscores a critical mandate in modern drug development: the precise synthesis and characterization of single enantiomers. This guide focuses on (3S,5R)- and (3R,5S)-diaminocyclohexane-1-carboxylic acid, a pair of non-natural, constrained cyclic amino acids, to illustrate these foundational principles. Understanding their differences is key to harnessing their potential as pharmaceutical building blocks or therapeutic agents.
Section 1: Decoding the Stereochemistry - The Root of Difference
The designations (3S,5R) and (3R,5S) describe the absolute configuration at the two chiral centers, carbons 3 and 5, of the cyclohexane ring. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]
The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP system provides a universal method for defining stereocenters.[6] The process involves two key steps:
-
Assigning Priority: Substituents attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.[5][7] If there's a tie, one moves to the next atoms along the chain until a point of difference is found.[4]
-
Determining Configuration (R/S): The molecule is oriented so that the lowest-priority substituent (priority 4) points away from the viewer. The direction from the highest priority (1) to the second (2) to the third (3) is then traced.
-
A clockwise direction designates an 'R' (from the Latin rectus, right) configuration.
-
A counter-clockwise direction designates an 'S' (from the Latin sinister, left) configuration.
-
For diaminocyclohexane-1-carboxylic acid, the two stereocenters at C3 and C5 each have an amino group, two carbon atoms of the ring, and a hydrogen atom. The precise priority assignment depends on the path around the ring relative to the carboxylic acid group at C1. The result is a pair of molecules that are perfect, non-superimposable mirror images of each other.
Caption: Enantiomeric relationship between the two stereoisomers.
Section 2: The Pharmacological Divide - From Structure to Function
The distinct three-dimensional arrangement of the amino and carboxylic acid functional groups in (3S,5R) and (3R,5S) isomers is the primary driver of differential biological activity.[8] Biological targets, such as enzymes and receptors, have specifically shaped binding pockets that are themselves chiral.
The "Three-Point Interaction" Model
A widely accepted principle, the Easson-Stedman "three-point interaction" model, explains how a chiral receptor can differentiate between enantiomers.[8] For optimal binding, a molecule must interact with the receptor at three specific points. One enantiomer may achieve this precise three-point fit, leading to high affinity and a desired biological response. Its mirror image, however, may only be able to align with two of the three points, resulting in weak or no binding.[9] In some cases, the second enantiomer might bind to a completely different target, leading to off-target effects.[1]
Summary of Enantiomeric Properties
| Property | (3S,5R)-isomer | (3R,5S)-isomer | Rationale |
| Chemical Formula | C₇H₁₄N₂O₂ | C₇H₁₄N₂O₂ | Identical atoms and connectivity.[11] |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol | Identical composition.[11] |
| Melting/Boiling Point | Identical | Identical | Physical properties in achiral environments are the same.[1] |
| Solubility (achiral solvent) | Identical | Identical | Physical properties in achiral environments are the same.[1] |
| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Enantiomers rotate plane-polarized light in opposite directions.[1] |
| Biological Activity | Potentially different | Potentially different | Differential interaction with chiral biological targets.[2][12] |
Section 3: Analytical and Synthetic Considerations
The absolute necessity of working with a single, pure enantiomer in drug development places significant demands on both synthesis and analytical chemistry.
Stereoselective Synthesis and Chiral Resolution
Obtaining a single enantiomer typically follows one of two paths:
-
Stereoselective Synthesis: This "chiral pool" or asymmetric catalysis approach uses chiral starting materials, reagents, or catalysts to directly produce the desired enantiomer with high purity.[13][14] This is often the most efficient and cost-effective method for large-scale production.
-
Chiral Resolution: This method starts with a racemic (50:50) mixture of both enantiomers. The mixture is then separated. Common techniques include:
-
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers.[] Diastereomers have different physical properties and can be separated by crystallization.
-
Enzymatic Resolution: Enzymes, being chiral, will often selectively react with only one enantiomer in a racemic mixture, allowing for separation.
-
Chiral Chromatography: The most common analytical and preparative method, which is discussed below.[3]
-
Analytical Confirmation: High-Performance Liquid Chromatography (HPLC)
Confirming the identity and enantiomeric purity of a sample is non-negotiable. Because enantiomers have identical properties in achiral environments, standard chromatography will not separate them. The industry-standard solution is Chiral High-Performance Liquid Chromatography (HPLC).[16]
The core of this technique is the Chiral Stationary Phase (CSP).[9] The CSP is a solid support (typically silica) that has a single-enantiomer chiral molecule bonded to its surface. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[9] One enantiomer will interact more strongly with the CSP, leading to a longer retention time and enabling separation. Macrocyclic glycopeptide-based CSPs are particularly effective for resolving underivatized amino acids.[17]
Protocol: Enantiomeric Purity Assessment by Chiral HPLC
-
Column Selection: Choose an appropriate Chiral Stationary Phase. For cyclic amino acids, columns like Astec CHIROBIOTIC™ T (teicoplanin-based) are often a good starting point.[17][18]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polar compounds on a teicoplanin column is a polar organic mode, such as a mixture of methanol, acetonitrile, acetic acid, and triethylamine.
-
Sample Preparation: Accurately weigh and dissolve a sample of the diaminocyclohexane-1-carboxylic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers, if present, will appear as two distinct peaks at different retention times.
-
Quantification: Integrate the area of each peak. The enantiomeric excess (% ee) is calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Validation: Run a certified reference standard of the racemate to confirm peak identity and system suitability.
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An In-Depth Technical Guide to (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid: A Conformationally Constrained Building Block for Drug Discovery
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the chemical identifiers, properties, and potential applications of the novel, conformationally restricted amino acid, (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.
Introduction: The Strategic Advantage of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in achieving these objectives is the incorporation of unnatural, conformationally restricted amino acids into peptide-based and small molecule drug candidates. By reducing the conformational flexibility of a molecule, researchers can pre-organize it into a bioactive conformation, leading to a lower entropic penalty upon binding to its biological target. This often translates to increased binding affinity and specificity. Furthermore, the introduction of non-proteinogenic amino acids can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a potential drug.
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a prime example of such a valuable building block. Its rigid cyclohexane scaffold, adorned with two amino groups and a carboxylic acid, offers a unique three-dimensional presentation of functional groups, making it an attractive component for the design of peptidomimetics and other structured therapeutic agents. This guide provides a detailed overview of its chemical identity, key properties, and the rationale for its application in advanced drug discovery programs.
Chemical Identity and Core Identifiers
The precise identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers for (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.
CAS Number and Stereochemistry
The Chemical Abstracts Service (CAS) has assigned the number 247933-39-7 to a stereoisomer of 3,5-diaminocyclohexane-1-carboxylic acid.[1][2] This CAS number is associated with the systematic name Cyclohexanecarboxylic acid, 3,5-diamino-, (1α,3α,5α)- .[1] The "(1α,3α,5α)" descriptor denotes the relative stereochemistry of the substituents on the cyclohexane ring, where all three groups (the carboxylic acid at position 1, and the amino groups at positions 3 and 5) are on the same face of the ring, in a cis configuration. For the specific enantiomer (3S,5R), the absolute configuration of the chiral centers at carbons 3 and 5 is defined according to the Cahn-Ingold-Prelog priority rules.
Structural and Molecular Information
Below is a table summarizing the key structural and molecular identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 3,5-diaminocyclohexane-1-carboxylic acid | PubChem[1] |
| Molecular Formula | C7H14N2O2 | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Canonical SMILES | C1C(CC(C(C1)C(=O)O)N)N | PubChem |
| InChI | InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11) | PubChem[1] |
| InChIKey | RWLPMVCMMVBPKU-UHFFFAOYSA-N | Echemi[2] |
| PubChem CID | 21196866 | PubChem[1] |
| DSSTox Substance ID | DTXSID70611309 | PubChem[1] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the computed physicochemical properties of 3,5-diaminocyclohexane-1-carboxylic acid.
| Property | Value | Source |
| XLogP3 | -3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 158.105527694 Da | PubChem[1] |
| Topological Polar Surface Area | 89.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis and Stereochemical Control
Methodologies for the synthesis of related substituted cyclohexane carboxylic acids often employ techniques such as nucleophilic addition of ammonia to a cyclohexene precursor, followed by hydrolysis and esterification to yield stereoisomeric mixtures that can then be separated.[3] Stereoselective synthesis of similar cyclic amino acids has been achieved using chiral auxiliaries, such as Schöllkopf's bis-lactim ether, in combination with ring-closing metathesis.[4]
The following diagram illustrates a generalized workflow for the synthesis of a stereochemically pure cyclic amino acid, highlighting the key stages where stereochemical control is exerted.
Sources
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Methodological & Application
Strategic Protection Architectures for 3,5-Diaminocyclohexane-1-carboxylic Acid
Content Type: Application Note & Technical Protocol
Subject: N-Terminal Protection Strategies (Fmoc/Boc) for Rigid Cyclic
Executive Summary
3,5-Diaminocyclohexane-1-carboxylic acid (3,5-DACH-1-COOH) is a high-value molecular scaffold used in peptidomimetics, foldamer research, and pharmaceutical intermediate synthesis (e.g., neuraminidase inhibitors). Its rigid cyclohexane ring provides conformational restriction, making it an ideal spacer for locking peptide secondary structures.
However, its zwitterionic nature and the presence of two nucleophilic primary amines alongside a carboxylic acid create distinct synthetic challenges. This guide details the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies, focusing on solubility management, pH control, and purification logic.
Strategic Analysis: Selecting the Architecture
Before initiating synthesis, the protection strategy must be aligned with the downstream application. The symmetry of the 3,5-positions implies that without prior desymmetrization, standard protocols will yield Bis-protected species.
Comparative Decision Matrix
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Application | Solid Phase Peptide Synthesis (SPPS).[1] | Solution Phase Synthesis; Orthogonal to Fmoc. |
| Solubility of Intermediate | Moderate (Fmoc adds significant lipophilicity). | High (Boc is lipophilic but less bulky). |
| Deprotection Condition | Basic (20% Piperidine/DMF). | Acidic (TFA/DCM or HCl/Dioxane). |
| Critical Risk | Premature deprotection by inorganic bases if pH > 10. | Acid-catalyzed hydrolysis during workup if pH < 2. |
| Reagent Choice | Fmoc-OSu (Preferred over Fmoc-Cl to avoid dipeptides). |
Protocol A: Bis-Boc Protection Strategy
Objective: Synthesis of 3,5-Bis(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid.
Mechanism & Rationale
The reaction utilizes di-tert-butyl dicarbonate (
Materials
-
Substrate: 3,5-Diaminocyclohexane-1-carboxylic acid (1.0 eq)
-
Reagent:
(2.5 eq - slight excess ensures complete bis-protection) -
Base: 1N NaOH or
-
Solvent: 1,4-Dioxane : Water (1:1 v/v)
-
Quench/Workup: 5% Citric Acid or 1M
Step-by-Step Protocol
-
Solubilization (The Critical Step):
-
Suspend 3,5-DACH-1-COOH (10 mmol) in water (20 mL).
-
Add 1N NaOH (22 mmol, 2.2 eq) dropwise.
-
Observation: The solution should become clear as the zwitterion converts to the bis-amine carboxylate salt. If turbid, add minimal additional base, but do not exceed pH 10 to prevent racemization or hydrolysis of the reagent.
-
Add 1,4-Dioxane (40 mL) to create a homogeneous phase.
-
-
Reagent Addition:
-
Dissolve
(25 mmol) in a minimal volume of 1,4-dioxane. -
Add the
solution dropwise to the reaction mixture at (ice bath). -
Expert Tip: Adding at
minimizes the hydrolysis of by the aqueous base.
-
-
Reaction:
-
Remove the ice bath and allow to stir at Room Temperature (RT) for 12–18 hours.
-
Monitoring: Check TLC (System:
90:9:1). Stain with Ninhydrin. The starting material (purple spot at baseline) should disappear.
-
-
Workup & Purification:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Dioxane. Do not heat above
. -
Dilute the remaining aqueous residue with water (30 mL).
-
Wash 1 (Impurity Removal): Extract with Diethyl Ether (
). This removes unreacted and non-acidic impurities. Discard the organic layer. -
Acidification (Precipitation): Cool the aqueous layer to
. Slowly acidify with 1M or 5% Citric Acid to pH 3–4. -
Caution: Avoid concentrated HCl. Strong mineral acids can cleave the Boc group if the exposure is prolonged.
-
Extraction: Extract the milky suspension with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate.
-
-
Yield: Typically 85–95% as a white foam/solid.
Protocol B: Bis-Fmoc Protection Strategy
Objective: Synthesis of 3,5-Bis(fluorenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid.
Mechanism & Rationale
Fmoc protection is base-sensitive. Therefore, the use of strong amine bases (like Triethylamine) is discouraged as they can induce slow deprotection. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can cause the formation of "Fmoc-dipeptides" (where the protected amino acid reacts with a free amino acid), whereas Fmoc-OSu is more selective.
Materials
-
Substrate: 3,5-DACH-1-COOH (1.0 eq)
-
Reagent: Fmoc-OSu (2.4 eq)
-
Base:
(sodium bicarbonate) or -
Solvent: Acetone : Water (1:1) or THF : Water
Step-by-Step Protocol
-
Preparation:
-
Dissolve 3,5-DACH-1-COOH (5 mmol) in 5%
aqueous solution (25 mL). Ensure pH is roughly 8.5–9.0. -
Add Acetone (25 mL). If precipitation occurs, add more water until clear.
-
-
Reaction:
-
Dissolve Fmoc-OSu (12 mmol) in Acetone (15 mL).
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at RT.
-
pH Maintenance: The reaction generates N-hydroxysuccinimide (acidic). Monitor pH periodically; if it drops below 8, add small aliquots of
. -
Stir for 18–24 hours.
-
-
Workup:
-
Evaporate Acetone under vacuum (keep bath
). -
Wash: Extract the aqueous residue with Ether (
) to remove excess Fmoc-OSu and Fmoc-byproducts (fulvene). -
Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.
-
Note: The Bis-Fmoc derivative is very hydrophobic and will likely precipitate as a gum or solid immediately upon acidification.
-
Extraction: Extract with Ethyl Acetate (
). -
Crystallization: Bis-Fmoc derivatives often crystallize well from
or .
-
Analytical Validation Data
| Parameter | Bis-Boc Derivative | Bis-Fmoc Derivative |
| Appearance | White foam or amorphous solid. | White to off-white powder. |
| Solubility | Soluble in DCM, EtOAc, MeOH. | Soluble in DMF, DMSO, warm EtOAc. |
| TLC Stain | Ninhydrin (negative); Bromocresol Green (positive for COOH). | UV Active (254 nm); Ninhydrin (negative). |
| 1H NMR (Diagnostic) | ||
| Mass Spec (ESI) |
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and chemical workflow for processing the 3,5-DACH scaffold.
Caption: Decision matrix and workflow for Bis-Boc vs. Bis-Fmoc protection of 3,5-diaminocyclohexane-1-carboxylic acid.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][4][5] Chemical Reviews, 109(6), 2455-2504.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
-
PubChem Compound Summary. (2025). "3,5-Diaminocyclohexane-1-carboxylic acid."[6] National Center for Biotechnology Information.
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Application Notes & Protocols for the Synthesis of Neuraminidase Inhibitors Utilizing a Diaminocyclohexane Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the conceptualization and synthesis of novel neuraminidase inhibitors centered around a diaminocyclohexane carboxylic acid core. This scaffold offers a stereochemically rich and conformationally constrained framework that can be strategically functionalized to target the active site of viral neuraminidase. We will explore the rationale behind this approach, detail a proposed synthetic pathway, and provide step-by-step protocols for the key chemical transformations.
Introduction: The Rationale for a Diaminocyclohexane Carboxylic Acid Scaffold
Influenza viruses remain a significant global health threat, necessitating the continued development of effective antiviral therapeutics.[1] Neuraminidase, a key surface glycoprotein on the influenza virus, is a validated target for antiviral drugs.[1][2] This enzyme facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface. Inhibition of neuraminidase leads to viral aggregation at the host cell surface and a reduction in viral spread.
Currently marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, are analogues of sialic acid and have proven to be effective.[1] However, the emergence of drug-resistant viral strains necessitates the exploration of novel chemical scaffolds that can form unique and robust interactions with the neuraminidase active site.
The use of a diaminocyclohexane carboxylic acid scaffold presents a compelling strategy for the design of new neuraminidase inhibitors. This framework offers several advantages:
-
Stereochemical Diversity: The cyclohexane ring contains multiple chiral centers, allowing for the synthesis of a wide array of stereoisomers. This is crucial for optimizing interactions with the three-dimensional architecture of the neuraminidase active site.
-
Conformational Rigidity: The cyclic nature of the scaffold restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to the enzyme, potentially resulting in higher binding affinity.
-
Strategic Functionalization: The amino and carboxylic acid functional groups provide versatile handles for the introduction of various substituents that can mimic the key interactions of the natural substrate, sialic acid, with the active site residues.
Mechanism of Neuraminidase Inhibition
Understanding the mechanism of neuraminidase is crucial for the rational design of its inhibitors. The enzyme catalyzes the hydrolysis of the glycosidic linkage of terminal sialic acid residues. Neuraminidase inhibitors are designed to be transition-state analogues, mimicking the flattened, oxocarbenium ion-like transition state of the sialic acid cleavage reaction. This mimicry allows them to bind to the active site with high affinity and block the catalytic activity of the enzyme.
Figure 1: Simplified workflow of neuraminidase inhibition.
Proposed Synthetic Pathway
While a direct synthesis of a neuraminidase inhibitor from a diaminocyclohexane carboxylic acid has not been extensively reported, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations and the known structure-activity relationships of existing inhibitors like oseltamivir. This proposed pathway leverages the stereoselective synthesis of a key diaminocyclohexane intermediate, followed by functionalization to introduce the necessary pharmacophoric elements.
The following diagram outlines the proposed synthetic strategy:
Figure 2: Proposed synthetic workflow for a neuraminidase inhibitor from a diaminocyclohexane carboxylic acid scaffold.
Detailed Protocols
The following protocols are based on established synthetic methodologies and provide a framework for the synthesis of the target compounds. Researchers should adapt and optimize these procedures based on their specific target molecule and available laboratory resources.
Protocol 1: Stereoselective Synthesis of a Diaminocyclohexane Carboxylic Acid Intermediate
This protocol is adapted from methodologies for the synthesis of functionalized diaminocyclohexanes and serves as a starting point for creating the core scaffold.
Materials:
-
Appropriate chiral starting material (e.g., a chiral cyclohexene derivative)
-
Reagents for stereoselective dihydroxylation (e.g., AD-mix-β)
-
Reagents for conversion of diol to diamine (e.g., via mesylation and azide displacement followed by reduction)
-
Reagents for introduction of the carboxylic acid group (e.g., via oxidation of a primary alcohol)
-
Appropriate solvents and purification materials
Procedure:
-
Stereoselective Dihydroxylation: Dissolve the chiral cyclohexene starting material in an appropriate solvent system (e.g., t-BuOH/H₂O). Add AD-mix-β and stir vigorously at 0 °C to room temperature until the reaction is complete (monitored by TLC). Quench the reaction with sodium sulfite, extract the product with an organic solvent, and purify by column chromatography.
-
Conversion to Diamine:
-
Mesylation: Dissolve the diol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate under reduced pressure.
-
Azide Displacement: Dissolve the dimesylate in DMF and add sodium azide. Heat the reaction mixture to 80-100 °C and monitor by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent. Purify the diazide by column chromatography.
-
Reduction: Dissolve the diazide in methanol and add a catalyst (e.g., 10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the diamine.
-
-
Introduction of Carboxylic Acid: The method for introducing the carboxylic acid will depend on the specific starting material. If a precursor with a primary alcohol is used, a two-step oxidation (e.g., TEMPO/bleach followed by sodium chlorite) can be employed.
Protocol 2: Functionalization of the Diaminocyclohexane Carboxylic Acid Core
This protocol outlines the steps to introduce the key pharmacophoric groups onto the core scaffold, guided by the structure of oseltamivir.
Materials:
-
Diaminocyclohexane carboxylic acid intermediate
-
Boc-anhydride (for protection)
-
3-pentyloxy-bromide (for etherification)
-
Sodium hydride
-
Acetic anhydride
-
Trifluoroacetic acid (for deprotection)
-
Appropriate solvents and purification materials
Procedure:
-
Protection of Amino and Carboxylic Acid Groups: Protect the amino groups with Boc-anhydride in the presence of a base like triethylamine. The carboxylic acid can be protected as a methyl or ethyl ester using standard esterification conditions (e.g., methanol/thionyl chloride).
-
Introduction of the Pentyl Ether Side Chain: In a dry, inert atmosphere, dissolve the protected intermediate in anhydrous THF. Add sodium hydride at 0 °C, followed by 3-pentyloxy-bromide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product. Purify by column chromatography.
-
Selective Deprotection and Acetylation:
-
Selectively deprotect one of the Boc-protected amino groups under controlled acidic conditions.
-
Acetylate the free amino group using acetic anhydride in the presence of a base.
-
-
Final Deprotection: Remove the remaining protecting groups (e.g., the second Boc group and the ester) using appropriate conditions (e.g., trifluoroacetic acid for the Boc group followed by saponification for the ester) to yield the final neuraminidase inhibitor.
Data Presentation: Characterization and Activity
Thorough characterization of all synthesized intermediates and the final product is essential. This should include:
-
¹H and ¹³C NMR spectroscopy
-
High-resolution mass spectrometry (HRMS)
-
Chiral HPLC to determine enantiomeric excess
The inhibitory activity of the final compounds against influenza neuraminidase should be evaluated using a standard enzymatic assay, such as a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The results should be reported as IC₅₀ values.
| Compound | Target Neuraminidase | IC₅₀ (nM) |
| Reference (Oseltamivir Carboxylate) | Influenza A/H1N1 | 1-5 |
| Example Compound 1 | Influenza A/H1N1 | To be determined |
| Example Compound 2 | Influenza A/H1N1 | To be determined |
Conclusion and Future Directions
The use of a diaminocyclohexane carboxylic acid scaffold offers a promising avenue for the development of novel neuraminidase inhibitors. The synthetic route outlined in these application notes provides a robust framework for accessing these molecules. Future work should focus on the synthesis of a library of stereoisomers and analogues with diverse substituents to explore the structure-activity relationship and identify compounds with potent and broad-spectrum anti-influenza activity.
References
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Marine Drugs. [Link]
-
Oseltamivir total synthesis. Wikipedia. [Link]
Sources
Technical Guide: Selective Functionalization of (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and peptidomimetic drug discovery. It details the strategic functionalization of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid , a versatile
Strategic Overview
The (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid scaffold presents a unique challenge and opportunity in synthesis. Assuming the standard meso-configuration (where the two amino groups are cis to each other relative to the ring plane), the molecule possesses a plane of symmetry passing through C1 and C4.
-
Symmetry Challenge: The two amino groups at C3 and C5 are chemically equivalent (enantiotopic or homotopic depending on the C1 configuration). Selective functionalization requires desymmetrization .
-
Zwitterionic Nature: The free amino acid exists as a zwitterion, necessitating specific solubilization strategies (e.g., esterification or basic aqueous-organic mixtures) for efficient reaction.
-
Stereochemical Integrity: Protocols must avoid conditions that could epimerize the C1 chiral center, although the thermodynamic stability of the all-equatorial or mixed conformers usually protects against this.
Core Workflow
The functionalization strategy follows a "Protect-Desymmetrize-Functionalize" logic:
-
C-Terminus Protection: Esterification to break the zwitterion and improve organic solubility.
-
N-Desymmetrization: Statistical mono-protection to differentiate the two amino domains.
-
Orthogonal Functionalization: Derivatization of the remaining free amine (e.g., urea formation, acylation).
Experimental Protocols
Protocol A: Chemoselective Esterification (C-Terminus Protection)
Objective: To convert the zwitterionic parent acid into a soluble methyl ester dihydrochloride salt, enabling subsequent amine manipulation in organic solvents.
Reagents:
-
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
-
Thionyl chloride (
) -
Anhydrous Methanol (
)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvent Preparation: Charge the flask with anhydrous MeOH (20 mL per gram of substrate) and cool to 0 °C in an ice bath.
-
Activation: Dropwise add
(3.0 equivalents) to the cold MeOH over 15 minutes. Caution: Exothermic reaction with gas evolution ( , ). -
Addition: Remove the ice bath and allow the solution to stir for 10 minutes. Add the solid amino acid (1.0 equivalent) in one portion.
-
Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours. The suspension should dissolve to form a clear solution.
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess
. -
Isolation: Triturate the resulting residue with cold diethyl ether (
) to precipitate the product. Filter and dry under high vacuum. -
Validation:
NMR ( or ) should show a singlet ~3.6-3.7 ppm ( ) and disappearance of the broad zwitterionic protons.
Protocol B: Desymmetrization via Statistical Mono-Boc Protection
Objective: To selectively protect one of the two equivalent amino groups, creating a "handle" for asymmetric synthesis.
Reagents:
-
Diamino-methyl ester dihydrochloride (from Protocol A)
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) -
Dichloromethane (
) or Dioxane/Water (1:1)
Mechanism: By controlling stoichiometry and temperature, we exploit the statistical probability to maximize the mono-protected species.
Procedure:
-
Dissolution: Dissolve the dihydrochloride salt (1.0 equiv) in dry DCM (0.1 M concentration) at 0 °C.
-
Neutralization: Add
(2.2 equiv) dropwise. The solution may become cloudy due to amine salt liberation. -
Controlled Addition: Dissolve
(0.9 equiv—strictly limiting) in a minimal volume of DCM. Add this solution dropwise to the vigorous stirring amine mixture over 1 hour using a syringe pump.-
Note: Slow addition prevents local high concentrations of reagent, reducing di-Boc formation.
-
-
Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.
-
Workup: Wash the organic layer with 5%
(removes unreacted diamine), then saturated , and brine. -
Purification: The crude mixture will contain mostly Mono-Boc (desired) and some Di-Boc. Purify via flash column chromatography (Silica gel,
gradient).-
Target: The mono-amine is more polar than the di-Boc byproduct.
-
Protocol C: Urea Synthesis (Supramolecular Linker Installation)
Objective: To functionalize the remaining free amine into a urea moiety, a common motif in drug design for hydrogen bond donor/acceptor interactions.
Reagents:
-
Mono-Boc-amino ester (from Protocol B)
-
Isocyanate (
) or 4-Nitrophenyl chloroformate (for activated carbamate route) -
DIPEA (Diisopropylethylamine)
Procedure:
-
Coupling: Dissolve Mono-Boc amine (1.0 equiv) in dry THF. Add DIPEA (1.5 equiv).
-
Addition: Add the isocyanate (1.1 equiv) at room temperature.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting amine. Reaction is usually complete within 2-4 hours.
-
Quench: Add a small amount of MeOH to quench excess isocyanate.
-
Isolation: Concentrate and purify via recrystallization or chromatography.
Data Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the divergence from the parent scaffold to orthogonal derivatives.
Figure 1: Step-wise functionalization pathway for (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, highlighting the critical desymmetrization step.
Troubleshooting Table
| Problem | Possible Cause | Corrective Action |
| Low Solubility in DCM | Salt form is too polar. | Use a biphasic system ( |
| High Di-Boc Formation | Reagent added too fast or in excess. | Use syringe pump for addition; strictly limit |
| Epimerization at C1 | Harsh basic conditions. | Avoid strong bases (e.g., NaOH) at high temperatures; use DIPEA/Et3N at RT. |
| Incomplete Esterification | Water present in MeOH. | Use freshly distilled or anhydrous MeOH; ensure |
References
-
Battistini, L., et al. (2004).[1] "Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid." Journal of Organic Chemistry.
- Hanessian, S., et al. (2006). "Design and Synthesis of Aeruginosin 298-A Analogs." Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews.
-
Organic Syntheses. "Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate." (Reference for amide coupling conditions).
-
PubChem. "3,5-Diaminocyclohexane-1-carboxylic acid Compound Summary."[6]
Sources
- 1. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3,5-Diaminocyclohexane-1-carboxylic acid | C7H14N2O2 | CID 21196866 - PubChem [pubchem.ncbi.nlm.nih.gov]
reductive amination techniques for diaminocyclohexane derivatives
An In-Depth Guide to the Reductive Amination of Diaminocyclohexane Derivatives for Advanced Synthesis
Abstract
N-substituted diaminocyclohexane (DACH) derivatives are privileged scaffolds in modern chemistry, serving as critical components in chiral ligands for asymmetric catalysis, organocatalysts, and as key structural motifs in pharmacologically active compounds.[1][2][3] Reductive amination has emerged as the premier method for the N-alkylation of these diamines, offering a highly controlled and efficient alternative to direct alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation.[4][5] This guide provides a comprehensive overview of the mechanistic principles, a comparative analysis of key reagents, and detailed, field-proven protocols for the successful synthesis of N,N'-dialkylated diaminocyclohexane derivatives.
The Strategic Advantage of Reductive Amination
The direct alkylation of a primary amine often leads to a mixture of mono- and di-alkylated products, along with the potential for tri-alkylation to form a quaternary ammonium salt. Separating these mixtures can be challenging and results in low yields of the desired secondary amine.[4] Reductive amination circumvents this fundamental issue by transforming the amine nucleophile and a carbonyl electrophile into an imine (or iminium ion) intermediate, which is then selectively reduced. This two-stage process, often performed in a single pot, provides a much more controlled and high-yielding route to the desired N-alkylated product.[5][6]
The Core Mechanism: A Tale of Two Steps
The entire reductive amination process hinges on a sequence of two distinct chemical events: the formation of a C=N bond followed by its reduction.
Step 1: Imine or Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under neutral or mildly acidic conditions (typically pH 4-6), the hemiaminal readily eliminates a molecule of water to form an imine. In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. This equilibrium is crucial, as the iminium ion is significantly more reactive towards hydride reduction than the starting carbonyl compound.[4][7]
Step 2: Hydride-Mediated Reduction A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction step is irreversible and forms the final, stable secondary amine product. The choice of reducing agent is critical to the success of the reaction; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.[8][9]
Caption: General reaction pathway for reductive amination.
A Comparative Guide to Reducing Agents
The success of a reductive amination protocol is intrinsically linked to the choice of reducing agent. Each reagent has a unique profile of reactivity, selectivity, and operational requirements.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity for imines/iminiums over carbonyls.[10][11] Mild, non-toxic byproducts, effective at room temperature without strict pH control.[6] High functional group tolerance.[10] | More expensive than other borohydrides. Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (4-6).[4][11] Stable in protic solvents. | Highly toxic and generates cyanide waste.[12] Sluggish with some ketones and weakly basic amines.[8] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[13] | Poor selectivity; readily reduces aldehydes and ketones.[4] Best used in a stepwise (indirect) procedure. Unstable at acidic pH.[7] |
| Catalytic Hydrogenation | H₂ / Pd/C, PtO₂, Raney Ni | "Green" method with water as the only byproduct. Economical for large-scale synthesis.[5] | Reduces other functional groups (alkenes, alkynes, nitro groups).[14] Catalyst can be inhibited by sulfur compounds.[10] |
Expert Recommendation: For general laboratory synthesis of diaminocyclohexane derivatives, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its high selectivity, operational simplicity, and superior safety profile provide the most reliable and reproducible results for a broad range of substrates.[8][10]
Experimental Protocols
These protocols are designed as robust starting points for research and development. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Direct Di-N-alkylation of (1R,2R)-Diaminocyclohexane with STAB
This one-pot protocol is highly efficient for symmetrically substituting both amino groups.
Caption: Step-by-step workflow for the one-pot synthesis.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 eq)
-
Aldehyde or Ketone (2.2 - 2.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (2.5 - 3.0 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (1R,2R)-diaminocyclohexane (1.0 eq) and the chosen anhydrous solvent (e.g., DCE, ~0.1 M concentration relative to the diamine).
-
Add the aldehyde or ketone (2.2-2.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the di-imine intermediate.
-
Carefully add sodium triacetoxyborohydride (2.5-3.0 eq) to the stirring mixture in several portions over 15 minutes. Note: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 12-24 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N,N'-dialkylated diaminocyclohexane derivative.
Protocol 2: Stepwise (Indirect) Reductive Amination with NaBH₄
This method is useful when using NaBH₄ to avoid reduction of the starting carbonyl. It involves pre-forming the imine and then reducing it in a separate step.
Step A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the diaminocyclohexane (1.0 eq) and the aldehyde/ketone (2.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating complete imine formation.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude imine. Use this directly in the next step.
Step B: Reduction
-
Dissolve the crude imine from Step A in methanol (MeOH) or ethanol (EtOH) and cool the flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Perform an aqueous workup and purification as described in Protocol 1 (Steps 5-8).[11][13]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reducing agent (degraded by moisture). 2. Insufficient imine formation (for sterically hindered substrates). 3. Incorrect pH for NaBH₃CN. | 1. Use a fresh bottle of STAB or other borohydride. 2. Add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acetic acid to drive imine formation.[10] 3. For NaBH₃CN, buffer the reaction or add acetic acid to maintain pH 4-6. |
| Recovery of Starting Carbonyl | The imine/iminium intermediate is hydrolyzing back to the starting materials. | Ensure anhydrous conditions. Use a non-protic solvent like DCE or THF instead of methanol for direct aminations. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl instead of the imine. | 1. Switch to a more selective reagent like STAB. 2. If using NaBH₄, ensure the imine is fully formed before adding the reductant (indirect method). 3. For NaBH₃CN, ensure the pH is not too acidic (<4).[4][11] |
| Mixture of Mono- and Di-substituted Products | Incomplete reaction or insufficient amount of carbonyl/reducing agent. | 1. Increase the equivalents of the aldehyde/ketone and the reducing agent. 2. Increase the reaction time. To favor mono-alkylation, use a large excess of the diamine (≥5 equivalents), which is often impractical. |
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of N-substituted diaminocyclohexane derivatives. By understanding the underlying mechanism and making an informed choice of reagents and reaction conditions, researchers can reliably access these valuable compounds in high yield and purity. The use of sodium triacetoxyborohydride in a direct, one-pot procedure represents the current state-of-the-art for most applications, balancing efficiency, selectivity, and safety. These protocols and guidelines provide a solid foundation for drug development professionals and synthetic chemists to successfully implement this critical transformation in their work.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
-
Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. (n.d.). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]
-
van der Meer, S. (2020). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. University of the Pacific. [Link]
-
Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
-
Sodium Cyanoborohydride. (n.d.). G-Biosciences. [Link]
-
Reductive Amination. (n.d.). WordPress. [Link]
-
MP-Cyanoborohydride. (n.d.). Biotage. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Application Note: Handling and Storage Protocols for Hygroscopic Cyclic Amino Acids
Abstract & Scope
Cyclic amino acids (e.g., Proline, Pipecolic acid, Hydroxyproline, and their N-protected derivatives) are critical scaffolds in peptidomimetics and organocatalysis due to their conformational rigidity. However, their high lattice energy often correlates with significant hygroscopicity. Mismanagement of these reagents leads to deliquescence , hydrolysis of activated esters , and gross stoichiometric errors during synthesis.
This guide provides a field-proven, self-validating workflow for the intake, storage, and handling of these labile reagents. It moves beyond standard "store cool and dry" advice to address the specific thermodynamics of water sorption in cyclic constrained systems.
The Physics of Failure: Why Standard Protocols Fail
Unlike linear amino acids, cyclic variants often possess crystal packing structures that readily accommodate water molecules, transitioning rapidly from surface adsorption to bulk hydrate formation.
The "Silent Killer" Cascade
-
Thermal Shock: Opening a cold bottle (
) in a humid lab ( , 50% RH) causes immediate condensation on the reagent. -
Deliquescence: The solid dissolves in its own absorbed water, forming a sticky gum.
-
Stoichiometric Drift: Weighing a "wet" 100 mg sample may actually deliver only 85 mg of reagent.
-
Synthesis Failure: In Solid Phase Peptide Synthesis (SPPS), excess water hydrolyzes active esters (e.g., Fmoc-Pro-OBt), capping the resin and truncating the sequence.
Quantitative Impact of Moisture
| Reagent State | Water Content (wt%) | Effective MW Correction Factor | Consequence |
| Anhydrous (Ideal) | < 0.5% | 1.00 | High yield coupling |
| Surface Adsorbed | 1.0 - 3.0% | 1.02 | Minor yield loss; clumping |
| Monohydrate | ~13-15% | 1.15 | Critical Failure: Stoichiometry off by >10% |
| Deliquescent | > 20% | N/A | Reagent unusable; hydrolysis risk |
Infrastructure & Equipment Setup
To handle these reagents effectively, you must establish a Humidity Defense Perimeter .
A. Desiccation Systems[1]
-
Primary Storage: Vacuum desiccator with indicator silica gel.
-
Deep Storage:
freezer, but only within secondary containment (e.g., a sealed jar containing desiccant packets surrounding the reagent bottle). -
Desiccant Choice:
-
Silica Gel: Good for general maintenance.
-
Phosphorus Pentoxide (
): Required for aggressive drying of already-wet samples (use with caution). -
Molecular Sieves (4Å): Best for solvent drying, not solids.
-
B. Weighing Environment[2][3][4]
-
Ideal: Nitrogen-purged glovebox.
-
Acceptable: Benchtop with an ionizing fan (to neutralize static, which often accompanies dry conditions) and minimized exposure time.
Protocol A: Intake and Storage (The "Warm-Up" Rule)
Objective: Prevent condensation during the transition from cold storage to active use.
The Golden Rule: Never open a cold bottle of hygroscopic amino acid.
-
Receipt: Upon arrival, inspect the bottle. If the solid moves freely (like sand), it is dry. If it clumps (like snowballs), it is already compromised.
-
Sealing: Wrap the cap junction with Parafilm® and electrical tape. Parafilm is gas-permeable over time; electrical tape provides a better moisture barrier.
-
Equilibration (The Critical Step):
-
Remove the container from the freezer (
) or fridge ( ). -
Place it in a desiccator at Room Temperature (RT).
-
Wait Time: Allow 3 hours for small bottles (1g-5g) and 6-12 hours for bulk bottles (>25g) to reach thermal equilibrium.
-
Self-Validation: Touch the bottle. If it feels cold, do not open it .
-
Protocol B: Precision Weighing (Closed-Vessel Technique)
Objective: Eliminate moisture uptake during the weighing process.
Standard weighing (taring a weigh boat and adding powder) is forbidden for deliquescent cyclic AAs. By the time the balance stabilizes, the mass has increased due to water absorption.
Step-by-Step Methodology:
-
Prepare the Destination: Have your reaction flask or volumetric flask ready with solvent or inert gas purge.
-
The Difference Method:
-
Take a glass vial with a screw cap.
-
Add the approximate amount of reagent needed to the vial inside a dry box or quickly on the bench. Cap it immediately.
-
Weigh the full vial (Mass A).
-
Quickly transfer the solid into your reaction vessel.
-
Immediately recap the empty (or partially empty) vial.
-
Weigh the vial again (Mass B).
-
-
Calculation:
.-
Why this works: You are measuring what left the vial.[1] Any water absorbed by the residue inside the vial after transfer is irrelevant to your reaction.
-
Protocol C: QC & Remediation (Drying)
Objective: Recover reagents that have absorbed moisture.
If a reagent has clumped, do not discard it immediately. Attempt remediation.
Workflow: Vacuum Drying with Ramp Control
-
Vessel: Place the uncapped bottle or vial in a vacuum oven.
-
Trap: Ensure a cold trap or
trap is between the oven and the pump to protect the pump oil. -
Temperature: Set to
. Do not exceed the melting point of the derivative (Fmoc-Pro-OH melts at , but some derivatives are lower). -
Vacuum Ramp (Crucial):
-
Do not apply full vacuum instantly; this will cause the powder to "bump" or fly out.
-
Apply vacuum in steps: 500 mbar
100 mbar <10 mbar over 30 minutes.
-
-
Duration: Dry for 12–24 hours.
-
Validation: Perform a Karl Fischer (KF) titration. If water is
, repeat or recrystallize.
Visualizations
Figure 1: The Hygroscopic Reagent Lifecycle
This workflow illustrates the safe path (Green) vs. the failure path (Red) during reagent handling.
Caption: Figure 1. Lifecycle of a hygroscopic cyclic amino acid. The "Warm-up" and "Difference Weighing" steps are critical control points to prevent failure.
Figure 2: Remediation Decision Tree
How to decide if a reagent is salvageable.
Caption: Figure 2. Decision matrix for handling compromised reagents. Clumping is the primary visual indicator of excessive moisture uptake.
References
-
Sigma-Aldrich (Merck). Synthetic Peptide Handling & Storage Protocol. Retrieved from
-
ChemicalBook. L-Proline Properties and Handling (CAS 147-85-3).[2] Retrieved from
-
DigiVac. Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from
-
University of Rochester, Dept. of Chemistry. Weighing Reactants and Reagents: Handling Hygroscopic Solids. Retrieved from
-
RSC Advances. Unwanted hydrolysis or α/β-peptide bond formation: impact of residual water. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
Welcome to the technical support center for the synthesis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereospecific synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your experimental outcomes and final product yield.
Troubleshooting Guide: Overcoming Common Hurdles
This section adopts a problem-solution format to directly address specific issues you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected. Which synthetic steps are the most critical for optimization?
Answer: Low overall yield in a multi-step synthesis like that of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid often points to inefficiencies in one or two key transformations rather than minor losses at every stage. Based on common synthetic routes, the two most critical steps to investigate are:
-
Stereoselective Reduction: The reduction of a keto, oxime, or nitro group precursor to form the amine is a frequent source of yield loss and diastereomeric impurity. Incomplete reduction or the formation of undesired stereoisomers are common issues.
-
Formation of the Diamine Core: Whether you are using a method like the Curtius rearrangement from a dicarboxylic acid precursor or a reductive amination of a diketone, this step is pivotal.[1][2] Side reactions, incomplete conversion, and difficult purifications can drastically reduce the yield of the correct diamine intermediate.
Causality and Actionable Advice:
-
For Stereoselective Reductions: The choice of catalyst and reaction conditions is paramount. For instance, in the hydrogenation of a substituted cyclohexanone, the catalyst (e.g., Raney Ni, Pd/C, Rh/C) and hydrogen pressure can influence the facial selectivity of the hydrogen addition.[2] If you are observing a mixture of diastereomers, consider a bulkier reducing agent or a substrate-directed reduction to improve stereocontrol.
-
For Curtius Rearrangement: This reaction is sensitive to water and temperature. Ensure your starting diacyl azide is completely dry. The rearrangement to the diisocyanate should be conducted at a carefully controlled temperature to prevent side reactions. The subsequent hydrolysis of the diisocyanate to the diamine must be driven to completion.
Question 2: I am consistently getting a mixture of diastereomers. How can I improve the stereochemical purity of my final product?
Answer: Achieving high diastereoselectivity is the central challenge in synthesizing the (3S,5R) isomer. Contamination with other stereoisomers (e.g., the (3R,5R) or (3S,5S) forms) can be difficult to remove. Here’s how to approach this problem:
-
Starting Material Purity: The stereochemistry of your starting material dictates the outcome. If your synthesis begins with a chiral precursor, ensure its enantiomeric and diastereomeric purity is >99% before proceeding.
-
Chiral Auxiliaries: Employing a chiral auxiliary can effectively guide the stereochemistry of a key reaction.[3] For example, forming an amide with a chiral amine can direct a subsequent reduction or alkylation before the auxiliary is cleaved.
-
Asymmetric Catalysis: Investigate the use of asymmetric hydrogenation catalysts (e.g., those with chiral phosphine ligands like BINAP) if you are reducing a double bond or a ketone at a prochiral center.
-
Purification of Intermediates: Do not carry diastereomeric impurities through the entire synthesis. It is often easier to separate diastereomers at an intermediate stage via chromatography or crystallization than to separate the final amino acid isomers. For example, ester or N-protected intermediates often have better solubility and chromatographic behavior than the final zwitterionic product.
Question 3: The final purification by recrystallization is failing, and I'm losing a lot of product. What are the best practices for isolating the target amino acid?
Answer: The target molecule is a cyclic amino acid, which means it is zwitterionic at its isoelectric point. This property leads to high polarity and often poor solubility in common organic solvents, making standard recrystallization challenging.[4]
Recommended Purification Strategy:
-
Crude Product Cleanup: After the final deprotection step, perform an initial cleanup. If your product is in an acidic aqueous solution, you can wash it with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar organic impurities.
-
Ion-Exchange Chromatography: This is the most robust method for purifying amino acids.
-
Use a strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated form (H+).
-
Load your crude product solution onto the column. Non-basic and neutral impurities will pass through.
-
Wash the column thoroughly with deionized water.
-
Elute your diamino acid product using an aqueous ammonia solution (e.g., 2-4 M NH4OH).
-
-
Final Crystallization:
-
After elution from the ion-exchange column, evaporate the ammonia and water under reduced pressure.
-
The resulting solid can now be recrystallized. A common and effective solvent system for cyclic amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the solid in a minimum amount of hot water and then slowly add the alcohol until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the 3,5-diaminocyclohexane-1-carboxylic acid core?
A: The main strategies typically start from a readily available cyclohexane derivative and build the functionality. A common conceptual approach involves the hydrogenation of a substituted aromatic ring, such as 3,5-diaminobenzoic acid or 3,5-dinitrobenzoic acid. Another powerful method is the functionalization of 1,3-cyclohexanedione, which can be converted to the corresponding dioxime and then hydrogenated to yield the 1,3-diamine.[2] The carboxylic acid can be introduced before or after the formation of the diamine core.
Q: Which analytical techniques are essential for characterizing intermediates and the final product?
A: A combination of techniques is necessary:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of all intermediates and the final product. 2D NMR techniques (COSY, HSQC) can confirm connectivity and stereochemical relationships.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Chiral HPLC: To determine the diastereomeric and/or enantiomeric purity of the final product and key chiral intermediates.
-
FT-IR Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups (e.g., C=O, N-H, NO₂, N₃).
Q: Are there any specific safety hazards I should be aware of?
A: Yes. Depending on the synthetic route, you may encounter several hazards:
-
Azide Intermediates: If using a Curtius rearrangement, you will handle acyl azides, which are potentially explosive. Avoid heat, shock, and friction. Always use a blast shield.
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Ensure your equipment is properly rated and maintained, and perform the reaction in a well-ventilated fume hood. Catalysts like Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry.
-
Strong Acids and Bases: Many steps involve corrosive reagents. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Protocols & Data
Protocol: Diastereoselective Hydrogenation of a Dinitro Precursor
This protocol outlines a general procedure for the reduction of a dinitro-cyclohexane carboxylic acid ester to the corresponding diamine.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl (3S,5R)-3,5-dinitrocyclohexane-1-carboxylate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. Palladium on carbon (10% Pd/C, 5-10 mol%) is a common choice.
-
Reaction Setup: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for analysis (e.g., TLC or LC-MS) to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamino ester, which can be carried forward to the hydrolysis step.
Data: Impact of Reaction Conditions on a Key Reduction Step
The following table summarizes hypothetical data for the optimization of a catalytic hydrogenation, illustrating how changing conditions can affect yield and stereoselectivity.
| Entry | Catalyst | H₂ Pressure (psi) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 10% Pd/C | 50 | 25 | EtOH | 85 | 92 |
| 2 | 10% Pd/C | 100 | 25 | EtOH | 92 | 91 |
| 3 | Raney Ni | 500 | 50 | EtOH | 95 | 85 |
| 4 | 5% Rh/Al₂O₃ | 100 | 25 | EtOAc | 88 | >98 |
This data is illustrative and serves to highlight key optimization parameters.
Visualization of Troubleshooting Logic
Below is a diagram illustrating a decision-making workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for diagnosing low yield.
References
- Szolcsányi, P., et al. (2007). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Central European Journal of Chemistry.
-
Battistini, L., et al. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Park, J. S., et al. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid. Yonsei University.
-
Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]
-
Wang, C., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]
-
Fülöp, F., et al. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. FLUORINE NOTES. Available at: [Link]
-
Houghtaling, M. A. (2012). Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and tach-based ligands. ScholarWorks@GVSU. Available at: [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]
Sources
Technical Support Center: Purification of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this highly hydrophilic, zwitterionic molecule. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.
Introduction: The Challenge of a Hydrophilic Zwitterion
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is an amino acid derivative characterized by its high polarity. Its structure contains two basic amino groups and one acidic carboxylic acid group, conferring it a zwitterionic nature. This dual-charge characteristic, combined with its hydrophilicity, presents significant challenges for standard purification techniques like reversed-phase chromatography, where it often elutes in the void volume with poor retention.[1][2]
Successful purification hinges on leveraging the compound's pH-dependent charge state and solubility profile. The primary strategies involve ion-exchange chromatography (IEX) and controlled crystallization, which are the focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification strategy for this compound? Ion-exchange chromatography (IEX) is the most robust and widely applicable method for this type of molecule.[3][4] Specifically, cation-exchange chromatography is ideal. By loading the sample under acidic conditions (pH 3-4), the molecule carries a net positive charge, allowing it to bind strongly to a negatively charged cation-exchange resin. Elution is then achieved by increasing the pH or the salt concentration.[5]
Q2: Why does my compound show no retention on a standard C18 reversed-phase column? The high hydrophilicity of the molecule prevents effective partitioning into the nonpolar stationary phase of a C18 column.[1][6] In highly aqueous mobile phases (e.g., >95% water), the stationary phase can also undergo "phase collapse," where the C18 alkyl chains fold in on themselves, drastically reducing surface area and interaction with analytes.[2]
Q3: Can I ever use reversed-phase HPLC for this compound? Yes, but primarily for analytical purposes and with modifications. The use of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), in the mobile phase can neutralize the charges on the molecule and increase its hydrophobicity, thereby promoting retention on a C18 column.[1][6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for polar compounds.
Q4: How critical is pH control during purification? pH control is paramount. For ion-exchange chromatography, the pH of your buffers dictates the charge state of the molecule and thus its ability to bind to or elute from the resin.[4] For crystallization, adjusting the pH to the molecule's isoelectric point (pI) is crucial, as this is typically the point of minimum solubility, which facilitates precipitation from the solution.[7]
Q5: How can I remove inorganic salts from my purified sample after IEX? If you elute from the IEX column using a salt gradient, desalting is a necessary subsequent step. This can be achieved through several methods:
-
Crystallization: If the compound can be crystallized, this is an effective way to exclude salts.
-
Size-Exclusion Chromatography (SEC): Using a resin with a low molecular weight cutoff can separate the small salt ions from your larger molecule.
-
Re-application to a smaller IEX column: Bind the compound to a small, concentrated IEX column, wash with a low-molarity buffer to remove the high-concentration salt, and then elute with a volatile buffer (like ammonium bicarbonate) or by pH shift, which can be removed by lyophilization.
Purification Workflow Overview
The diagram below outlines a typical, robust workflow for purifying (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid from a crude reaction mixture.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Resolving Diastereomers of 3,5-Diaminocyclohexane-1-carboxylic Acid
Welcome to the technical support center for the resolution of 3,5-diaminocyclohexane-1-carboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during this critical separation process. The information provided herein is based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the diastereomers of 3,5-diaminocyclohexane-1-carboxylic acid?
The resolution of 3,5-diaminocyclohexane-1-carboxylic acid diastereomers primarily relies on two established techniques: diastereomeric salt crystallization and chiral chromatography .
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture of the amino acid with a chiral resolving agent to form diastereomeric salts.[][2] These salts, having different physical properties such as solubility, can then be separated by fractional crystallization.[3] This technique is often favored for its cost-effectiveness and scalability in industrial applications.[][4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers and diastereomers.[5][6] This method offers high resolution and is particularly useful when crystallization methods are not effective.[2] For amino acids, various CSPs, including macrocyclic glycopeptides and Pirkle-type columns, have demonstrated success.[7]
Q2: I'm struggling to achieve efficient separation using diastereomeric salt crystallization. What are the critical factors to consider?
Successful diastereomeric salt crystallization hinges on several key parameters. If you are experiencing poor separation, consider the following troubleshooting points:
-
Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is paramount. The agent must form a stable salt with the amino acid and the resulting diastereomeric salts must exhibit a significant difference in solubility in a given solvent system. Common resolving agents for amino acids include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid.
-
Solvent System: The solvent plays a crucial role in the crystallization process. It must provide a suitable solubility differential between the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary. The solubility of the salts can be highly sensitive to the solvent's polarity, proticity, and temperature.
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can significantly impact the purity and yield of the desired diastereomer. A slow, controlled cooling process generally favors the formation of larger, purer crystals.
-
Supersaturation: Achieving an optimal level of supersaturation is critical. If the solution is too dilute, crystallization will not occur. Conversely, if it is too concentrated, both diastereomers may precipitate, leading to poor resolution.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt (a seed crystal) can induce crystallization and improve the enantiomeric excess of the product.[]
Q3: My chiral HPLC method is showing poor resolution or peak tailing for the diastereomers. How can I optimize the separation?
Optimizing a chiral HPLC method involves a systematic approach to adjusting various chromatographic parameters. Here are some key areas to focus on:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For cyclic amino acids like 3,5-diaminocyclohexane-1-carboxylic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) have shown excellent results for underivatized amino acids.[8] Other options include Pirkle-type, polysaccharide-based, and ligand-exchange columns.[5][7]
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) in the mobile phase significantly influence retention and selectivity. A systematic evaluation of different organic modifiers is recommended.
-
Additives: For amino acids, which are zwitterionic, the addition of acids (e.g., acetic acid, formic acid) and bases (e.g., triethylamine) to the mobile phase can improve peak shape and resolution by controlling the ionization state of the analyte and the stationary phase.
-
Ion-Pair Reagents: The use of ion-pair reagents can enhance the resolution of diastereomeric isoindoles after pre-column derivatization.[9]
-
-
Temperature: Column temperature can affect the kinetics of the chiral recognition process and, consequently, the separation. It is an important parameter to optimize.
-
Flow Rate: Adjusting the flow rate can influence the efficiency of the separation. Lower flow rates generally lead to better resolution but longer analysis times.
-
Derivatization: If direct separation is challenging, pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is a viable alternative.[9][10] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a chiral thiol.
Q4: How can I confirm the absolute configuration of the separated diastereomers?
Determining the absolute configuration of the separated diastereomers is a crucial step. Several techniques can be employed:
-
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. If you can obtain a single crystal of sufficient quality of one of the diastereomeric salts or a derivative, X-ray analysis will provide an unambiguous structural determination.[11]
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.
-
Comparison to a Known Standard: If a standard with a known absolute configuration is available, you can compare its retention time in chiral HPLC or its spectroscopic properties (e.g., NMR in the presence of a chiral shift reagent) to your separated isomers.
-
Chemical Correlation: The separated diastereomer can be chemically converted to a compound of known absolute configuration without affecting the stereocenters .
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystallization occurs. | - Solution is too dilute.- Inappropriate solvent.- Insufficient cooling. | - Concentrate the solution.- Screen a wider range of solvents and solvent mixtures.- Lower the crystallization temperature or allow for a longer crystallization time. |
| Both diastereomers precipitate. | - Solution is too concentrated.- Poor solubility difference between diastereomers in the chosen solvent. | - Dilute the solution.- Perform a more extensive solvent screening to find a system with a larger solubility differential.- Employ a slower cooling rate. |
| Low enantiomeric/diastereomeric excess (ee/de). | - Co-crystallization of the undesired diastereomer.- Inefficient separation of crystals from the mother liquor. | - Recrystallize the product one or more times.- Optimize the cooling rate and final crystallization temperature.- Ensure efficient filtration and washing of the crystals. |
| Oily precipitate forms instead of crystals. | - Compound may be "oiling out" due to high supersaturation or inappropriate solvent. | - Use a more dilute solution.- Add a co-solvent that reduces the solubility of the oil.- Try a different solvent system altogether. |
Troubleshooting Chiral HPLC Separation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no resolution. | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., macrocyclic glycopeptide, Pirkle-type).- Systematically vary the organic modifier type and concentration.- Optimize mobile phase additives (acid, base). |
| Peak tailing or broad peaks. | - Secondary interactions with the stationary phase.- Mismatched solvent between the sample and mobile phase.- Column overload. | - Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase.- Dissolve the sample in the mobile phase.- Inject a smaller sample volume or a more dilute sample. |
| Irreproducible retention times. | - Column not equilibrated.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and use a high-quality solvent mixer.- Use a column thermostat to control the temperature. |
| High backpressure. | - Column frit or packing is clogged.- Precipitate formation in the mobile phase or from the sample. | - Filter all samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer).- If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This is a general protocol and should be optimized for your specific diastereomeric mixture.
-
Salt Formation:
-
Dissolve one equivalent of the 3,5-diaminocyclohexane-1-carboxylic acid diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or water).
-
Add one equivalent of the chosen chiral resolving agent (e.g., (R)-(-)-mandelic acid) dissolved in a minimal amount of the same solvent.
-
Stir the solution at room temperature for a specified time to ensure complete salt formation.
-
-
Crystallization:
-
Heat the solution gently to ensure all the salt is dissolved.
-
Allow the solution to cool slowly to room temperature. For more controlled crystallization, use a programmable water bath or insulate the flask.
-
If no crystals form, try cooling the solution further in a refrigerator or freezer. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Analyze the diastereomeric purity of the crystals and the mother liquor by chiral HPLC or NMR.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid using a suitable acid or base to precipitate the free amino acid.
-
Alternatively, use ion-exchange chromatography to separate the amino acid from the resolving agent.
-
Collect the purified amino acid by filtration, wash with cold water, and dry.
-
Protocol 2: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 3,5-diaminocyclohexane-1-carboxylic acid diastereomers.
-
Column Selection:
-
Start with a macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin-based column, which is known to be effective for underivatized amino acids.
-
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% acetic acid in water).
-
Start with a high organic content and gradually increase the aqueous component to increase retention.
-
If peak shape is poor, add a small amount of a base like triethylamine (e.g., 0.1%) to the mobile phase.
-
-
Optimization of Mobile Phase Additives:
-
Systematically vary the concentration of the acidic and basic additives to find the optimal balance for resolution and peak shape.
-
-
Temperature Study:
-
Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on separation.
-
-
Flow Rate Optimization:
-
Once a promising separation is achieved, optimize the flow rate to balance resolution and analysis time.
-
Visualizations
Caption: Workflow for the resolution of diastereomers.
References
-
Brands, K. M. J., & Davies, A. J. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2711-2733. [Link]
-
Ingenta Connect. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomer.... Retrieved from [Link]
-
Peter, A., Torok, G., & Armstrong, D. W. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 793(2), 283-296. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]
- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
D-amino acids. (n.d.). Analytical methods | DAAIR center. Retrieved from [Link]
-
ACS Publications. (2000). Kinetic Resolution of d,l-Amino Acids Based on Gas-Phase Dissociation of Copper(II) Complexes | Analytical Chemistry. Retrieved from [Link]
-
Acta Naturae. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
-
PMC. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
De Gruyter. (2007). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Retrieved from [Link]
Sources
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. Recent Patents on the Optical Resolution of Amino Acid Enantiomer...: Ingenta Connect [ingentaconnect.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. scas.co.jp [scas.co.jp]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
solubility issues of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid in organic solvents
The following technical guide is structured as a Tier 3 Support Resource , designed for researchers encountering solubility bottlenecks with (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid .
This molecule presents a classic "Zwitterion Trap"—its high polarity and crystal lattice energy make it refractory to standard organic workflows.[1] The guide moves from diagnostic FAQs to validated engineering protocols.
Subject: (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid Ticket ID: SOL-DCH-35 Support Level: Senior Application Scientist[1]
Diagnostic: The "Zwitterion Trap"
User Question: I am trying to dissolve (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid in DCM, THF, or Methanol for an amide coupling reaction, but it remains a suspension. Heating does not help.[1] Is my batch defective?
Technical Diagnosis: Your batch is likely pure.[1] The insolubility is an intrinsic property of the molecule's zwitterionic nature and stereochemistry .[1]
-
The Electrostatic Anchor: Unlike simple amino acids, this molecule is a diamino acid.[1] It possesses two basic amine centers (pKa ~9–10) and one acidic carboxyl group (pKa ~2–3).[1] At neutral pH, it exists as a charged species (likely a mono- or di-cationic zwitterion depending on the exact micro-environment), forming a robust intermolecular salt bridge network.[1]
-
Lattice Energy: The (3S,5R) configuration (often a meso or highly symmetric arrangement) allows for efficient crystal packing.[1] The energy required to break these lattice forces exceeds the solvation energy provided by non-polar or moderately polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Solubility Profile Summary:
| Solvent Class | Representative Solvents | Solubility Status | Technical Note |
|---|---|---|---|
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Dielectric constant too low to break ionic lattice.[1] |
| Polar Aprotic | THF, Ethyl Acetate, MeCN | Insoluble | Insufficient H-bond donation/acceptance.[1] |
| Polar Protic | Methanol, Ethanol | Very Poor | Only sparingly soluble even with heating.[1] |
| Super-Solvents | DMSO, DMF | Low/Moderate | Soluble only at high dilution or elevated temp (risk of decomp).[1] |
| Aqueous | Water, 1M HCl, 1M NaOH | High | Requires pH adjustment to break zwitterion.[1] |
Troubleshooting Protocols: Validated Workflows
Scenario A: "I need to run a reaction in an organic solvent."
Issue: You cannot perform standard nucleophilic attacks or couplings because the starting material is solid.[1] Solution: You must perform a Transient Solubilization or Protection Strategy .[1]
Protocol 1: The "In-Situ Silylation" Method (Transient)
This method temporarily masks the polar groups, making the molecule soluble in DCM or THF without a permanent protecting group step.[1]
-
Suspend: Place the amino acid in dry DCM or THF (0.1 M concentration).
-
Reagent: Add TMSCl (Trimethylsilyl chloride) (3.5 equiv) and HMDS (Hexamethyldisilazane) or BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv).
-
Reflux: Heat to reflux for 1–2 hours under inert atmosphere (N₂).
-
Observation: The suspension should turn into a clear solution as the O-silyl ester and N-silyl amines form.[1]
-
Reaction: Cool to RT and proceed with your electrophile addition (e.g., Acyl Chloride).
-
Workup: Aqueous workup will hydrolyze the silyl groups, returning the core structure or the modified product.[1]
Protocol 2: The "Schotten-Baumann" Approach (Biphasic)
Ideal for protecting the amines (e.g., Boc, Cbz) or reacting with highly reactive electrophiles.[1]
-
Aqueous Phase: Dissolve the amino acid in 1M NaOH (2.5 equiv). Crucial: Ensure pH > 10 to keep amines unprotonated.[1]
-
Organic Phase: Dissolve your reagent (e.g., Boc₂O or Cbz-Cl) in Dioxane or THF.[1]
-
Mix: Combine phases. The organic solvent makes the reagent available, while the water keeps the amino acid dissolved.[1]
-
Agitation: Vigorous stirring is required.
-
Outcome: As the reaction proceeds, the product (now less polar) may precipitate or can be extracted into an organic solvent (EtOAc) after acidification.[1]
Scenario B: "I need to purify the compound from a reaction mixture."
Issue: Standard extraction (Water/EtOAc) fails because the product stays in the water layer. Solution: Use Ion-Exchange Chromatography or n-Butanol Extraction .[1]
Protocol 3: Ion-Exchange Purification (The "Catch & Release")
Reference Standard for Zwitterions.[1]
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W X8 , H+ form).[1]
-
Loading: Dissolve crude mixture in water (pH < 3) and load onto the column. The diamino acid binds tightly to the resin.[1]
-
Washing: Wash with distilled water to remove non-basic impurities (salts, unreacted non-basic starting materials).[1]
-
Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) . The high pH deprotonates the ammonium groups, releasing the neutral/zwitterionic molecule.[1]
-
Isolation: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use rotary evaporation with heat, as it promotes aggregation.
Visual Engineering: Solubility Decision Tree
The following diagram illustrates the logical flow for handling this molecule based on your experimental goal.
Caption: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve it for a reaction? A: Proceed with caution. While DMSO may dissolve it at elevated temperatures (>60°C), removing DMSO later is difficult due to the compound's high water solubility (you cannot wash DMSO away with water easily).[1] Furthermore, heating diamino acids in DMSO can sometimes lead to oxidative byproducts or decarboxylation.[1]
Q2: How do I check the purity if it doesn't dissolve in CDCl3? A: Do not use CDCl3. Use Deuterium Oxide (D₂O) .[1]
-
If the peaks are broad, add 2 drops of DCl (Deuterium Chloride) or NaOD to shift the pH away from the isoelectric point. This breaks the zwitterionic aggregates and sharpens the signals.[1]
Q3: Why is the yield low after extraction with Ethyl Acetate? A: The partition coefficient (LogP) is highly negative (approx -3.4).[1] The molecule prefers the water layer.[1] You must either:
-
Use n-Butanol for extraction (requires multiple washes).[1]
-
Evaporate the aqueous layer to dryness and desalt using methanol (the salt precipitates, product stays in solution—only works if product is protected).[1]
-
Use the Ion-Exchange protocol described above.[1]
References
-
PubChem. 3,5-Diaminocyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. cis- and trans-4-Aminocyclohexanecarboxylic acid.[1][2][3] Org.[1][4][5] Synth. 1968, 48, 18. (Demonstrates aqueous/acidic workup for aminocyclohexane acids). Available at: [Link][1]
-
Park, J. S., et al. An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid.[1][6] (Demonstrates ion-exchange purification for zwitterionic cyclic amino acids). Available at: [Link]
Sources
- 1. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
optimizing protecting group removal for sterically hindered amines
Technical Support Center: Advanced Amine Deprotection Topic: Optimizing Protecting Group Removal for Sterically Hindered Amines Ticket ID: #ADV-DEP-8842 Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing protecting groups (PGs) from sterically hindered amines (e.g., tert-alkylamines, adamantyl-amines, or amines adjacent to quaternary centers). Standard protocols rely on the formation of tetrahedral intermediates or direct protonation, both of which are kinetically suppressed by steric bulk.
This guide provides "nuclear options"—high-potency, mechanistically distinct protocols designed to bypass steric barriers while preserving molecular integrity.
Module 1: Acid-Labile Groups (Boc)
The Challenge: Standard TFA/DCM treatments fail because the bulky tert-butyl group combined with the steric wall of your substrate prevents the formation of the protonated carbamate intermediate. Furthermore, once cleaved, the resulting tert-butyl cation (
Q: TFA deprotection is stalled at 50% conversion after 24 hours. Increasing temperature causes decomposition. What is the alternative?
A: Switch to Silyl-Assisted Cleavage (TMSOTf). Protons are small but rely on equilibrium. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that irreversibly silylates the carbamate oxygen. The silyl group drives fragmentation more aggressively than a proton can, and the reaction proceeds under mild conditions (0°C to RT).
Protocol: TMSOTf/2,6-Lutidine Method
-
Dissolve: Substrate (1.0 equiv) in dry DCM (0.1 M).
-
Add Base: 2,6-Lutidine (1.5 equiv) to buffer the superacidic triflic acid generated in situ.
-
Add Reagent: Add TMSOTf (1.1–1.5 equiv) dropwise at 0°C.
-
Quench: Methanol or aqueous
.
Critical Additive: You must add a scavenger if your molecule contains electron-rich aromatics (Trp, Tyr) or sulfides (Met). For hindered amines, the
-
Recommendation: Add Thioanisole or Pentamethylbenzene (5 equiv) to trap the cation.
Mechanism Visualization: Silyl-Driven Fragmentation
Figure 1: TMSOTf bypasses the need for protonation by silylating the carbonyl oxygen, forcing fragmentation via a silyl carbamate intermediate [1].
Module 2: Base-Labile Groups (Fmoc)
The Challenge: Fmoc removal requires proton abstraction (E1cB mechanism). Piperidine is the standard base, but it is bulky and nucleophilic. In hindered systems, piperidine cannot access the acidic proton at the fluorenyl 9-position efficiently.
Q: My Fmoc group is stable to 20% Piperidine/DMF. Should I heat it?
A: Do not heat. Switch to DBU (Non-nucleophilic Superbase). Heating Fmoc reactions often leads to polymerization of the dibenzofulvene (DBF) byproduct, which precipitates on your product. Instead, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger base than piperidine but is non-nucleophilic, allowing it to abstract the proton from a distance without requiring close contact for nucleophilic attack.
The "Scavenger Trap" Protocol: Since DBU cannot react with the toxic DBF byproduct, you must add a sacrificial amine.
-
Reagent: 2% DBU + 5% Piperidine (or Morpholine) in DMF.
-
Why: DBU performs the rapid deprotection; Piperidine acts solely as a scavenger for the fulvene.
-
Additive: For ultra-hindered/sensitive amines, add 1-Octanethiol (5%) as the scavenger. It is a smaller nucleophile than piperidine and traps DBF efficiently [2].
Comparison of Bases:
| Reagent | Mechanism | Steric Tolerance | Risk |
| Piperidine | Nucleophilic Base | Low | Slow reaction, incomplete cleavage |
| DBU | Non-nucleophilic Base | High | Aspartimide formation (if Asp present) |
| DBU + Thiol | Base + Scavenger | Very High | Stench (requires fume hood) |
Module 3: Catalytic Removal (Cbz & Alloc)
The Challenge:
-
Cbz: Hydrogenolysis (Pd/C +
) fails because the bulky amine prevents the benzyl ring from lying flat on the catalyst surface. -
Alloc: The Pd(0) catalyst cannot coordinate to the allyl group due to steric crowding.
Q: Hydrogenolysis of Cbz is failing. I cannot use strong acid (HBr). What now?
A: BCl3-Mediated Cleavage (The Non-Hydrogenation Route).
When the catalyst surface is inaccessible, use Boron Trichloride (
-
Protocol:
(2 equiv) in DCM at -78°C to 0°C. -
Crucial Additive: Pentamethylbenzene .[1] This electron-rich arene traps the benzyl cation immediately, preventing benzylation of your hindered amine [3].
Q: Alloc deprotection with Pd(PPh3)4 is incomplete. Is the catalyst dead?
A: The catalyst is likely active, but the allyl cation is recombining.
In hindered amines, the "leaving group" (the amine) is sluggish to depart. Once the
-
Solution: Use Dimethylamine-Borane Complex (
) . -
Why: Borane complexes reduce the
-allyl species much faster than silanes, driving the equilibrium forward even for sterically compromised substrates [4].
Alloc Deprotection Cycle
Figure 2: The Alloc cycle relies on rapid scavenging. Borane reagents prevent the reversible back-attack of the allyl group onto the hindered amine [4].
Troubleshooting Matrix (FAQs)
| Symptom | Diagnosis | Corrective Action |
| Boc removal yields alkylated side products. | tert-butyl cation trapping is inefficient.[2] | Add Thioanisole (10 equiv) or Triethylsilane to the TFA cocktail. |
| Fmoc removal yields <10% product. | Steric bulk prevents piperidine attack. | Switch to DBU (2%) / Piperidine (2%) / DMF . |
| Cbz removal stalls on Pd/C. | Catalyst poisoning or steric mismatch. | Switch to Transfer Hydrogenation : 10% Pd/C + 1,4-Cyclohexadiene (10 equiv) in EtOH. The diene is a better H-donor than gas for hindered surfaces. |
| Product precipitates during deprotection. | Solubility limits reaction kinetics. | Use HFIP (Hexafluoroisopropanol) as a co-solvent. It stabilizes carbocations and solubilizes aggregates. |
References
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups. Journal of Organic Chemistry, 55(3), 870–876. Link
-
Sheppeck, J. E., Kar, H., & Hong, H. (2000). A convenient method for the deprotection of N-Fmoc amines. Tetrahedron Letters, 41(28), 5329–5333. Link
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[1] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett, 2008(13), 1977–1980. Link
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). N-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871–2874. Link
Sources
Technical Support: Overcoming Steric Hindrance in 3,5-Diaminocyclohexane-1-Carboxylic Acid Couplings
Ticket ID: DACA-OPT-2026 Support Level: Tier 3 (Senior Application Scientist) Status: Open Topic: Optimization of Amide Bond Formation on Rigid Cyclohexane Scaffolds
Executive Summary & Root Cause Analysis
The Challenge: Coupling reactions involving 3,5-diaminocyclohexane-1-carboxylic acid (DACA) are notoriously difficult not due to intrinsic electronic deactivation, but due to conformational locking . Unlike flexible linear peptides, the cyclohexane ring exists in a chair conformation.
The Stereochemical Trap: The reactivity of the amino groups (or the carboxylic acid) is dictated by their position:
-
Equatorial positions: Accessible and reactive.
-
Axial positions: Highly hindered due to 1,3-diaxial interactions with ring protons.
If your specific isomer places the reactive group in an axial position, standard reagents (EDC/HOBt, HBTU) will fail because the nucleophile cannot approach the electrophile through the steric wall created by the ring hydrogens.
Visualizing the Problem (Conformational Lock)
Caption: Figure 1. The impact of axial vs. equatorial positioning on coupling accessibility. Axial amines suffer from 1,3-diaxial repulsion, blocking the approach of bulky activated esters.
Reagent Selection Matrix
Stop using HOBt. For hindered cyclohexane systems, you must move to reagents that generate smaller, more reactive active esters, or abandon esters entirely for acid halides.
| Tier | Reagent System | Mechanism | Recommendation |
| 1 | HATU / HOAt | Aza-benzotriazole ester | Baseline. Use for equatorial amines. Often fails for axial amines due to the bulk of the HATU moiety. |
| 2 | COMU / Oxyma Pure | Oxyma ester | Preferred. The Oxyma leaving group is less bulky and more reactive than HOAt. Less risk of explosion than HOBt. |
| 3 | TFFH / BTFFH | Acyl Fluoride | High Success. Generates an acid fluoride in situ. Fluoride is small (isosteric with H), minimizing steric clash during the transition state. |
| 4 | Ghosez's Reagent | Acid Chloride | The Nuclear Option. Generates acid chlorides under neutral conditions. Use when all else fails. |
Protocol Optimization
Protocol A: The "Gold Standard" (COMU/Oxyma/HFIP)
Best for: Moderately hindered couplings where yield is low (10-40%).
The Secret Weapon: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) HFIP is a strong hydrogen-bond donor.[1] It solvates the amide backbone and disrupts the aggregation of the cyclohexane scaffold, exposing the amine.
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid partner (1.1 equiv) and COMU (1.1 equiv) in DMF.
-
Activation: Add Oxyma Pure (1.1 equiv) and TMP (2,4,6-trimethylpyridine/Collidine, 2.0 equiv). Note: Collidine is superior to DIPEA for hindered couplings as it suppresses epimerization.
-
Pre-activation: Stir for 2 minutes. The solution should turn yellow/orange.
-
Addition: Add the 3,5-diaminocyclohexane derivative (1.0 equiv) dissolved in a mixture of DMF:HFIP (4:1 v/v) .
-
Reaction: Stir at room temperature for 2 hours.
-
Monitoring: Check LCMS. If incomplete, heat to 50°C (microwave preferred).
Protocol B: The "Steric Buster" (In Situ Acyl Fluoride)
Best for: Axial amines or coupling to bulky alpha-quaternary acids (e.g., Aib).
Why it works: The C-F bond is strong but the fluoride is an excellent leaving group in the presence of an amine. The small size of F allows the amine to approach the carbonyl carbon even in a crowded axial environment.
Step-by-Step:
-
Setup: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (or DMF if insoluble).
-
Fluorination: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).
-
Base: Add DIPEA (3.0 equiv). Stir for 15 minutes. Caution: Ensure system is anhydrous.
-
Coupling: Add the 3,5-diaminocyclohexane scaffold .
-
Reaction: Stir for 1-4 hours.
-
Workup: Standard aqueous workup. Acyl fluorides are generally stable enough to handle but reactive enough to couple.
Troubleshooting Logic (Decision Tree)
Caption: Figure 2. Diagnostic workflow for identifying failure modes in hindered cyclohexane couplings.
Frequently Asked Questions (FAQs)
Q: My LCMS shows a mass corresponding to +99 Da attached to my amine. What is this? A: This is likely guanidinylation . If you use uronium reagents (HATU, HBTU) with primary amines and the coupling is slow (due to steric hindrance), the amine can react with the coupling reagent itself instead of the activated acid.
-
Fix: Switch to phosphonium reagents (PyAOP ) or the Acyl Fluoride method (Protocol B), which cannot form guanidines.
Q: I am observing epimerization at the C1 carboxylic acid position. How do I stop this? A: This occurs when the activation is too strong or the base is too strong, promoting oxazolone formation.
-
Fix: Replace DIPEA/TEA with Collidine (TMP). Collidine is a weaker, non-nucleophilic base that significantly lowers epimerization rates. Also, lower the temperature to 0°C during the activation step.
Q: Can I use microwave irradiation? A: Yes, but with caution. For cyclohexane rings, thermal energy helps overcome the energy barrier of the chair flip, potentially accessing the reactive equatorial conformer.
-
Recommendation: Cycle 50°C for 10 mins. Avoid >75°C as this degrades most coupling reagents.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society, 125(3), 661-662. (Discusses Acyl Fluoride utility).
-
Colyer, J. T., et al. (2006). Reversal of Diastereoselectivity in the Coupling of Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(18), 6859–6862.
Sources
crystallization techniques for zwitterionic cyclic amino acids
Welcome to the Zwitterion Crystallization Technical Support Center.
Subject: Advanced Crystallization Protocols for Zwitterionic Cyclic Amino Acids (e.g., Gabapentin, Pregabalin, ACC). Status: Operational Operator: Senior Application Scientist
Overview: The Zwitterion Paradox
Zwitterionic cyclic amino acids present a unique thermodynamic challenge. They possess both positive (ammonium) and negative (carboxylate) charges within the same molecule, resulting in a net neutral charge at their isoelectric point (pI).[1][2]
The Core Problem: These molecules behave like salts (high melting points, high water solubility) but lack a counter-ion. Consequently, they are often insoluble in organic solvents yet difficult to crystallize from water due to high hydration energy. Common failure modes include oiling out (Liquid-Liquid Phase Separation) , gelation , and uncontrolled hydrate formation .
This guide provides the protocols to overcome these specific barriers.
Module 1: Reactive Crystallization (The pH Swing)
The "Gold Standard" for Yield and Purity. Because zwitterions exhibit minimum solubility at their isoelectric point (pI), the most robust crystallization method involves manipulating pH to force precipitation.
The Science: Solubility vs. pH
-
pH < pI: Molecule is protonated (Cationic). High solubility.
-
pH > pI: Molecule is deprotonated (Anionic). High solubility.
-
pH ≈ pI: Net charge is zero.[1][2] Lattice energy dominates solvation energy. Minimum Solubility.
Protocol: Isoelectric Precipitation Workflow
-
Target: High yield recovery from crude synthesis.
-
Prerequisite: Determine the exact pI of your molecule (typically 6.0–7.5 for cyclic amino acids).
Step-by-Step Methodology:
-
Dissolution: Suspend crude zwitterion in water (approx. 5–10 volumes).
-
Acidification: Add concentrated HCl (or H₂SO₄) dropwise until the solution becomes clear (pH ~1–2). The zwitterion is now a soluble cation.[3]
-
Filtration: Filter the acidic solution to remove mechanical impurities.
-
Neutralization (The Critical Step):
-
Slowly add 50% NaOH or NH₄OH.
-
Crucial: Monitor turbidity.[4] As you approach the pI, the solution will cloud.
-
Stop addition exactly at the pI.
-
-
Aging: Allow the slurry to stir for 2–4 hours to ripen the crystals (Ostwald Ripening).
Workflow Diagram
Figure 1: Logic flow for Reactive Crystallization via pH adjustment.
Module 2: Troubleshooting Oiling Out (LLPS)
Issue: "My solution turned into a sticky oil/honey instead of crystals." Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS).[4] This occurs when the energy barrier to form an ordered lattice is higher than the barrier to separate into a dense, amorphous liquid phase.
Why it happens with Zwitterions
Zwitterions have strong intermolecular hydrogen bonds. When an antisolvent (like Ethanol or Acetone) is added to an aqueous zwitterion solution, the water is stripped away. If this happens too fast, the zwitterion molecules cluster into disordered droplets (oil) rather than aligning into a crystal.
The Fix: Temperature Cycling & Seeding
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Anti-Oil) |
| Supersaturation | High (Fast addition) | Low (Slow addition) |
| Temperature | Constant (e.g., 0°C) | Cycling (Heat/Cool) |
| Seeding | None | Required (1–2 wt%) |
Recovery Protocol for Oiled Batches:
-
Re-heat: Heat the mixture until the oil phase re-dissolves or becomes less viscous (typically 50–60°C).
-
Seed: Add pure crystalline seeds (1 wt%) into the clear hot solution.
-
Slow Cool: Cool at a rate of 0.1°C/min. The seeds provide a template, bypassing the oil phase.
-
Sonication: If oil persists, apply low-frequency ultrasound (20 kHz) to disrupt droplets and induce nucleation.
Module 3: Polymorph & Hydrate Control
Issue: "I am getting a hydrate (e.g., Gabapentin Form I) but I need the anhydrate (Form II)."
Science: Zwitterions are highly hygroscopic. The transition between hydrate and anhydrate is governed by Water Activity (
The Thermodynamic Rule
-
High
(> 0.6–0.8): Hydrate is stable. -
Low
(< 0.4): Anhydrate is stable.
To crystallize an anhydrate from an aqueous system, you must suppress the water activity using a co-solvent.
Solvent System Selection Table
| Solvent System | Role of Co-Solvent | Outcome | Application |
| Pure Water | N/A | Hydrate | Purification only |
| Methanol/Water | Lowers | Mixed Forms | Risky |
| IPA/Water (90:10) | Lowers | Anhydrate | Target Form Production |
| Acetic Acid/Water | Increases solubility | Solvate | Specialized purification |
Protocol for Anhydrate Production (e.g., Gabapentin Form II):
-
Dissolve zwitterion in minimum water at 80°C.
-
Add Isopropyl Alcohol (IPA) hot until the ratio is 5:1 (IPA:Water).
-
Critical: Distill off water azeotropically if necessary to lower water content below threshold.
-
Cool to 25°C.
-
Filter and dry under vacuum at 40°C. Note: Over-drying can sometimes collapse the lattice if it is a channel hydrate, but for true anhydrates, heat is safe.
Module 4: Frequently Asked Questions (FAQ)
Q1: My crystals are too fine/needle-like and clog the filter. How do I grow them?
-
Cause: Nucleation rate > Growth rate. You crashed it out too fast.
-
Solution: Use Ostwald Ripening . After the initial precipitation (at pI), heat the slurry to 50°C for 1 hour, then cool slowly to 20°C. Repeat this cycle 3 times. This dissolves the "fines" and deposits them onto larger crystals.
Q2: The product gels immediately upon adding antisolvent.
-
Cause: "Crash" precipitation. The antisolvent concentration at the drop point is 100%, causing instantaneous local supersaturation.
-
Solution: Switch to Reverse Addition . Add the aqueous zwitterion solution dropwise into a large volume of the antisolvent. This keeps the local concentration of zwitterion low.
Q3: I cannot remove the inorganic salt (NaCl) formed during neutralization.
-
Cause: NaCl is also insoluble in organic antisolvents.
-
Solution: Use the "Desalting via Solubility" method.
-
Dry the crude solid (Zwitterion + NaCl).
-
Suspend in dry Methanol (Zwitterions are often slightly soluble; NaCl is insoluble).
-
Filter off the solid NaCl.
-
Evaporate Methanol to recover Zwitterion.
-
Alternative: Use Ion Exchange Resin (DOWEX) to bind the zwitterion, wash away salts, and elute with Ammonia.
-
References
-
Polymorphism of Gabapentin
-
Source: Bernstein, J., & Dunitz, J. D. (1995).[5] Disappearing polymorphs. Accounts of Chemical Research.
- Relevance: Establishes the thermodynamic stability of Form II (anhydrate) vs. Form I (hydrate)
-
Context: (MDPI Review, 2024).
-
-
Oiling Out & Phase Separation
- Source: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Organic Process Research & Development.
- Relevance: Explains the mechanism of LLPS in amino acid derivatives and the necessity of temper
-
Context: (Mettler Toledo Technical Guide).
-
Isoelectric Point Crystallization
- Source: Myerson, A. S. (2002).
- Relevance: Foundational text for pH-shift reactive crystalliz
-
Context: (ScienceDirect Overview).
- Source: Takiyama, H. (2012). Crystallization of Polymorphs and Solvates. Journal of Chemical Engineering of Japan.
Sources
- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 2. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mt.com [mt.com]
- 5. Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid. The methodologies and troubleshooting advice presented herein are based on established chemical principles and field-proven techniques to help you achieve the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid mixture?
A1: Crude mixtures typically contain a profile of impurities stemming from the synthetic route. The most common classes include:
-
Stereoisomers: This is often the most significant challenge. You may find diastereomers (e.g., cis-isomers) and, if the synthesis was not perfectly stereocontrolled, the corresponding enantiomer ((3R,5S)-3,5-diaminocyclohexane-1-carboxylic acid).
-
Unreacted Starting Materials and Reagents: Depending on the synthetic pathway, these can vary widely.
-
Inorganic Salts: Salts such as sodium chloride or ammonium sulfate are frequently generated during reaction workups, pH adjustments, or quenching steps.
-
Residual Solvents: Solvents used in the reaction and extraction steps (e.g., methanol, ethanol, dichloromethane) can be retained in the crude product.
Q2: I have a crude solid. What is the best first step for purification?
A2: An initial acid-base extraction is a robust first step to remove neutral and non-amino acid impurities. Because your target compound is an amino acid, it possesses both acidic (carboxylic acid) and basic (amino) functional groups, making it amphoteric. A general procedure involves dissolving the crude material in an organic solvent and washing with aqueous base to remove acidic impurities, followed by washing with aqueous acid to remove basic impurities. However, a more direct method for isolating the amino acid is to dissolve the crude product in dilute acid (e.g., 1M HCl), wash with an organic solvent (like diethyl ether) to remove neutral impurities, and then carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the purified product.[1]
Q3: My crude product is contaminated with a high concentration of inorganic salts. How can I efficiently remove them?
A3: High salt content can interfere with crystallization and chromatography.
-
Recrystallization: If your product has low solubility in a specific organic solvent (e.g., ethanol, isopropanol) while the inorganic salt is insoluble, you can sometimes wash the crude solid with that solvent. Conversely, dissolving the crude mixture in a minimal amount of water and then adding a large volume of a water-miscible organic solvent like ethanol or acetone can cause the amino acid to precipitate while the salts remain in the more polar solution.
-
Ion-Exchange Chromatography (IEX): This is a highly effective method for desalting.[2][3][4] By loading your sample onto a cation-exchange resin, the positively charged amino acid will bind, while neutral molecules and anions (like Cl⁻ or SO₄²⁻) will pass through. After washing the resin, the purified amino acid can be eluted by changing the pH or increasing the ionic strength with a volatile buffer (e.g., ammonium formate), which can be easily removed later.[5]
Q4: How do I confirm the purity and stereochemical integrity of my final product?
A4: A combination of analytical techniques is essential:
-
HPLC: Use a reversed-phase method to assess overall purity and a chiral HPLC method to determine the enantiomeric excess (e.e.).
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).[6][7]
-
Elemental Analysis: Confirms the C, H, and N composition, providing evidence against the presence of inorganic salts or solvates.[6][8]
-
Optical Rotation: Measurement using a polarimeter confirms that the product is optically active and can be compared to literature values to verify the correct enantiomer.[6]
Section 2: Troubleshooting and Strategic Purification Workflows
This section addresses specific experimental failures and provides logical workflows to overcome them.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of your crude mixture.
Caption: Decision tree for selecting a purification strategy.
Q&A Troubleshooting Guide
Q: My initial recrystallization attempt resulted in low yield and only a marginal increase in purity. What went wrong?
A: This is a common issue often caused by an inappropriate solvent system or the presence of impurities that co-crystallize.
-
Causality: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. If impurities have similar solubility profiles or form a solid solution with your product, simple recrystallization will be ineffective. The presence of multiple stereoisomers can also disrupt the crystal lattice formation, leading to oils or impure solids.[9]
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents and solvent mixtures (e.g., water/ethanol, methanol/ether, isopropanol/water). A good system will often involve a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.
-
pH Adjustment: Since your compound is an amino acid, its solubility is highly pH-dependent. Try recrystallizing from water by adjusting the pH. Dissolve the crude material at a low or high pH where it is soluble as a salt, then slowly adjust the pH towards its isoelectric point (pI) to induce crystallization. This can leave many impurities behind in the solution.
-
Consider an Alternative Technique: If recrystallization fails, it indicates that the impurities are too similar to your target compound. In this case, chromatography is the superior choice.
-
Q: My chiral HPLC analysis shows significant contamination with the (3R,5S) enantiomer. How can I resolve this racemic or near-racemic mixture?
A: Enantiomers cannot be separated by standard techniques like recrystallization or achiral chromatography. You must introduce a chiral element. Diastereomeric salt formation is the most established and scalable method for this.[6]
-
Causality: Enantiomers have identical physical properties (solubility, boiling point). By reacting them with a single enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid), you form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[8][10]
-
Troubleshooting & Protocol: See Section 3, Protocol 2 for a detailed, step-by-step guide on performing a chiral resolution using tartaric acid. Key factors for success include:
-
Choice of Resolving Agent: Tartaric acid is a common choice for resolving amines.[6] Other chiral acids like mandelic acid or camphorsulfonic acid can also be effective.
-
Stoichiometry: Precise control over the molar equivalents of the amine and the resolving agent is critical.
-
Solvent: The solvent used for crystallization is crucial for achieving good separation of the diastereomeric salts. Water or mixed aqueous-organic solvents are typically used.[8]
-
Liberation of the Free Amine: After isolating the desired diastereomeric salt, the resolving agent must be removed by treating the salt with a base (e.g., NaOH) and extracting the free amino acid.[6]
-
Q: I've removed the bulk of the impurities, but my NMR and HPLC still show persistent, structurally similar impurities. What is the next step?
A: This situation calls for a high-resolution separation technique like ion-exchange chromatography (IEX), which separates molecules based on their net charge at a given pH.[3][11]
-
Causality: Your target molecule has two basic amine groups and one acidic carboxylic acid group. Its overall charge is highly sensitive to pH. Diastereomers or other amino acid-like impurities may have slightly different pKa values. By operating the chromatography at a carefully selected pH, you can create a difference in charge between your target compound and the impurities, allowing for their separation on an ion-exchange resin.[2][4]
-
Troubleshooting & Protocol: See Section 3, Protocol 3 for a detailed IEX protocol.
-
Resin Selection: A strong cation-exchange resin (e.g., Dowex 50W) is typically used for amino acid purification.[5]
-
pH Control: The pH of the loading and elution buffers is the most critical parameter. For a cation exchanger, you will load at a low pH (e.g., pH 3-4) where the amino acid is positively charged (protonated amines, neutral carboxylic acid) and binds strongly.
-
Elution Strategy: Elution is achieved by increasing the pH (e.g., using an ammonia or pyridine buffer), which deprotonates the carboxylic acid and eventually the ammonium groups, reducing the net positive charge and releasing the compound from the resin. A pH gradient often provides the best resolution.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System (e.g., Water/Ethanol)
-
Dissolution: In a flask, add the crude solid and the minimum volume of hot water (the "solvent") required to achieve complete dissolution. Stir and heat the mixture near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add ethanol (the "anti-solvent") to the hot filtrate until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is adapted from established methods for resolving diaminocyclohexane derivatives with tartaric acid.[6][8]
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of hot water (e.g., start with 5 mL per gram of tartaric acid).
-
In a separate beaker, dissolve ~2.0 equivalents of your crude amine mixture (containing both (3S,5R) and (3R,5S) enantiomers) in water.
-
Slowly add the amine solution to the hot tartaric acid solution. The reaction can be exothermic.
-
If necessary, add glacial acetic acid (~1.7 equivalents relative to tartaric acid) to facilitate salt formation and precipitation.[6]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with ice-cold water, followed by cold methanol, to remove the soluble diastereomeric salt.
-
Dry the solid. At this stage, you can check the diastereomeric purity by NMR or by liberating a small sample and analyzing by chiral HPLC. Repeat the recrystallization if necessary.
-
-
Liberation of the Free Amino Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base (e.g., 4M NaOH) dropwise until the pH is >11 to deprotonate the tartaric acid and ensure the amine is in its free form.[6]
-
The free amino acid may precipitate if its pI is crossed. Alternatively, it can be isolated by ion-exchange chromatography or extraction, though care must be taken due to its high polarity.
-
Protocol 3: Purification by Strong Cation-Exchange Chromatography
This protocol is based on standard principles of amino acid purification.[2][4][5]
-
Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin sequentially with 1M NaOH, deionized water (until pH neutral), 1M HCl, and finally deionized water again until the eluent is neutral. Equilibrate the column with the loading buffer (e.g., 0.2M Sodium Citrate buffer, pH 3.2).
-
Sample Loading: Dissolve the crude, desalted amino acid in the loading buffer. Apply the solution to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with several column volumes of the loading buffer to elute any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound amino acid using a buffer with a higher pH and/or ionic strength. A step or linear gradient can be used. For example, begin eluting with a buffer at pH 5.0 and gradually increase to a buffer containing dilute ammonium hydroxide (e.g., 0.5M NH₄OH).[5]
-
Fraction Collection: Collect fractions and monitor them for the presence of your product using TLC or HPLC.
-
Isolation: Pool the pure fractions. If a volatile buffer like ammonium hydroxide or ammonium formate was used, it can be removed by lyophilization or rotary evaporation to yield the purified product.
Section 4: Data and Purity Analysis
Table 1: Typical Analytical Specifications for Pure (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥ 99.0% | Reversed-Phase HPLC |
| Enantiomeric Excess (e.e.) | ≥ 99.0% | Chiral HPLC |
| Structure Confirmation | Conforms to reference spectrum | ¹H NMR, ¹³C NMR |
| Elemental Analysis | Within ±0.4% of theoretical C, H, N | Combustion Analysis |
| Residual Solvents | ≤ 0.5% | ¹H NMR or GC |
Section 5: References
-
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Available at: [Link]
-
Method for purification of an amino acid using ion exchange resin. Google Patents. Available at:
-
A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemisty Research Journal. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]
-
Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences. Available at: [Link]
-
Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. 193.16.218.141 [193.16.218.141]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. chemrj.org [chemrj.org]
- 7. ias.ac.in [ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. goldbio.com [goldbio.com]
Validation & Comparative
HPLC methods for determination of enantiomeric excess in diaminocyclohexane derivatives
HPLC Determination of Enantiomeric Excess in 1,2-Diaminocyclohexane Derivatives
Executive Summary
The accurate determination of enantiomeric excess (ee) for 1,2-diaminocyclohexane (DACH) is a critical quality attribute in drug development, particularly given its role as a scaffold in platinum-based chemotherapeutics (e.g., oxaliplatin) and asymmetric catalysts.
This guide contrasts two distinct analytical philosophies:
-
Direct Analysis (The "Rapid Screen"): Utilizing Crown Ether-based Chiral Stationary Phases (CSPs) for underivatized samples. Ideal for in-process monitoring and raw material ID.
-
Derivatization (The "Gold Standard"): Utilizing benzoylation followed by polysaccharide-based CSPs. Essential for trace impurity quantification (>99.5% ee) and validation due to superior UV sensitivity.
Part 1: Strategic Method Selection
The choice of method depends on the required sensitivity and the sample matrix.
Figure 1: Decision matrix for selecting the appropriate HPLC methodology.
Part 2: Method A – Direct Analysis (Crown Ether CSP)
Best For: Rapid purity checks of raw materials (e.g., trans-1,2-DACH tartrate salts).
The Science:
This method utilizes a Crownpak CR(+) or CR-I(+) column.[1] The chiral selector is a crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex with the primary ammonium groups (
-
Causality: The interaction is driven by hydrogen bonding and steric fit. Therefore, the mobile phase must be acidic to ensure the amine is fully protonated.
-
Detection Limitation: DACH lacks a chromophore. UV detection at 200–210 nm is possible but suffers from low sensitivity and baseline drift. ELSD (Evaporative Light Scattering Detector) is superior for stability if available [1].
Experimental Protocol
| Parameter | Condition |
| Column | Daicel Crownpak CR(+) or CR-I(+) (150 × 4.0 mm, 5 µm) |
| Mobile Phase | Aqueous |
| Flow Rate | 0.4 – 0.5 mL/min (Lower flow improves resolution on this phase) |
| Temperature | 10°C – 25°C (Lower temperature enhances enantioselectivity) |
| Detection | UV @ 200 nm (Reference 360 nm) or ELSD |
| Elution Order | Typically: (1S,2S) elutes before (1R,2R) on CR(+) |
Self-Validating Check:
Inject a racemic standard first. If baseline resolution (
Part 3: Method B – The "Gold Standard" (Derivatization)
Best For: Final Quality Control (QC), determination of ee > 99%, and complex matrices.
The Science: Since DACH is UV-transparent, reacting it with Benzoyl Chloride (BzCl) serves two purposes:
-
Chromophore Addition: Introduces two phenyl rings, enabling high-sensitivity UV detection at 254 nm.
-
Interaction Enhancement: The resulting bis-benzamide interacts strongly with polysaccharide-based CSPs (like Chiralpak AD-H) via
- stacking and hydrogen bonding, often yielding superior separation factors ( ) compared to the naked amine [2].
Workflow Diagram
Figure 2: Derivatization workflow for converting DACH to its bis-benzamide analog.
Experimental Protocol
1. Derivatization Step:
-
Dissolve 10 mg of DACH sample in 1.0 mL of 1M NaOH.
-
Add 20 µL of Benzoyl Chloride (excess).
-
Vortex vigorously for 30 seconds; let stand at room temperature for 10 minutes. (Reaction is instantaneous).
-
Critical Control: Ensure pH remains >10 during reaction to prevent protonation of the amine, which would inhibit nucleophilic attack.
2. Workup:
-
Extract with 1 mL Dichloromethane (DCM).
-
Wash the organic layer with 1 mL 0.1M HCl (removes unreacted amine) and 1 mL water.
-
Evaporate DCM and reconstitute in 1 mL Mobile Phase (Hexane/Ethanol).
3. HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (High Sensitivity) |
| Selectivity | Expect |
Part 4: Data Analysis & Comparison
Calculation of Enantiomeric Excess (ee):
Troubleshooting Guide:
| Issue | Method A (Crownpak) | Method B (Derivatization) |
| No Peaks | Check pH. Must be acidic (pH < 2) for retention. | Check derivatization pH. If acidic, reaction failed. |
| Broad Peaks | Concentration overload. Inject less (<5 µL). | Solubility issue. Ensure sample is fully dissolved in mobile phase. |
| Baseline Noise | UV 200 nm is absorbing mobile phase. Switch to ELSD. | UV 254 nm is stable. Check for excess benzoyl chloride peak (elutes early). |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Analytical Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Diaminocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 3,5-diaminocyclohexane-1-carboxylic acid, a non-proteinogenic cyclic amino acid. Due to the absence of direct experimental spectra in publicly available literature for this specific molecule, this guide synthesizes fragmentation principles from analogous structures and foundational mass spectrometry theory. We will compare its expected fragmentation behavior with that of related cyclic compounds, offering a predictive framework for researchers encountering this or similar molecules in their work.
The structural complexity of cyclic molecules often leads to intricate fragmentation patterns in mass spectrometry.[1][2][3] Understanding these pathways is crucial for structural elucidation and purity assessment in drug discovery and development. This guide will delve into the expected fragmentation under both soft ionization (Electrospray Ionization - ESI) and hard ionization (Electron Ionization - EI) techniques, providing a comprehensive overview for analytical scientists.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ with minimal initial fragmentation.[4] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce and analyze fragmentation. For 3,5-diaminocyclohexane-1-carboxylic acid (Molecular Weight: 158.20 g/mol [5]), the protonated molecule [C7H15N2O2]+ would have an m/z of 159.1.
The fragmentation of protonated amino acids in ESI-MS/MS is well-characterized and often involves neutral losses of small molecules like water (H2O), ammonia (NH3), and formic acid (HCOOH) or carbon dioxide (CO2) from the carboxylic acid group.[6]
Key Predicted Fragmentation Pathways (ESI-MS/MS):
-
Loss of Water (H2O): A primary fragmentation pathway for protonated carboxylic acids is the loss of water, leading to the formation of an acylium ion.
-
[M+H]+ (m/z 159.1) → [M+H - H2O]+ (m/z 141.1)
-
-
Loss of Ammonia (NH3): With two amino groups, the sequential or simultaneous loss of ammonia is highly probable.
-
[M+H]+ (m/z 159.1) → [M+H - NH3]+ (m/z 142.1)
-
[M+H - NH3]+ (m/z 142.1) → [M+H - 2NH3]+ (m/z 125.1)
-
-
Decarboxylation: The loss of the carboxylic acid group as CO2 is another common fragmentation route.
-
[M+H]+ (m/z 159.1) → [M+H - CO2]+ (m/z 115.1)
-
-
Combined Losses: Combinations of these primary losses will likely be observed, leading to a series of fragment ions.
-
[M+H]+ (m/z 159.1) → [M+H - H2O - NH3]+ (m/z 124.1)
-
[M+H]+ (m/z 159.1) → [M+H - CO2 - NH3]+ (m/z 98.1)
-
The following diagram illustrates these predicted primary fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of protonated 3,5-diaminocyclohexane-1-carboxylic acid.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[7] For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar molecules like amino acids require derivatization to increase their volatility.[8] A common method is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amine and carboxylic acid groups with tert-butyldimethylsilyl (TBDMS) groups.
Assuming a tris-TBDMS derivative (one on the carboxylic acid and one on each amine), the molecular weight would increase significantly. However, for the purpose of this guide, we will predict the fragmentation of the underivatized molecule, as might be observed in direct insertion probe EI-MS, acknowledging that this is a less common analytical approach for such a compound.
The fragmentation of cyclic alkanes in EI-MS often involves ring-opening followed by the loss of small alkyl fragments.[9][10] The presence of functional groups will direct the fragmentation.
Key Predicted Fragmentation Pathways (EI-MS):
-
Alpha-Cleavage: The bonds adjacent to the amino and carboxylic acid groups are prone to cleavage.
-
Loss of the carboxylic acid group: M•+ → [M - COOH]• (m/z 113.1)
-
Cleavage adjacent to an amino group, leading to the formation of a stable iminium ion.
-
-
Ring Fission: The cyclohexane ring can undergo fragmentation, often initiated by the functional groups. A common fragmentation for cyclohexanes is the loss of ethene (C2H4, 28 Da).[9][11]
-
M•+ (m/z 158.1) → [M - C2H4]•+ (m/z 130.1)
-
-
Loss of Small Neutral Molecules: Similar to ESI, losses of water and ammonia from the molecular ion are expected.
-
M•+ (m/z 158.1) → [M - H2O]•+ (m/z 140.1)
-
M•+ (m/z 158.1) → [M - NH3]•+ (m/z 141.1)
-
The following diagram illustrates a plausible ring-fission pathway.
Caption: Predicted primary EI-MS fragmentation pathways for 3,5-diaminocyclohexane-1-carboxylic acid.
Comparison with Structurally Similar Compounds
To ground these predictions, it is useful to compare them with the known fragmentation of similar molecules.
| Compound | Key Fragmentation Pathways | Ionization Method |
| Cyclohexane | Loss of CH3 (m/z 69), C2H5 (m/z 55), and C3H7 (m/z 41). The base peak is often at m/z 56, corresponding to the loss of ethene.[9][10] | EI-MS |
| Cyclohexanecarboxylic Acid | Prominent loss of H2O (M-18) and COOH (M-45).[12] | EI-MS |
| Tranexamic Acid (4-(aminomethyl)cyclohexanecarboxylic acid) | In ESI-MS/MS, shows characteristic losses of H2O, NH3, and the entire carboxylic acid group. | ESI-MS/MS |
| Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) | ESI-MS/MS fragmentation is dominated by the loss of NH3 and H2O. | ESI-MS/MS |
The fragmentation of 3,5-diaminocyclohexane-1-carboxylic acid is expected to be a composite of the behaviors seen in these analogs. The presence of two amino groups, compared to one in tranexamic acid or gabapentin, will likely lead to more prominent and potentially sequential losses of ammonia. The cyclohexane ring fragmentation will be influenced by the positions of the three functional groups.
Experimental Protocols
For researchers wishing to acquire experimental data, the following protocols are recommended.
Protocol 1: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the compound in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid aids in protonation.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ at m/z 159.1.
-
MS/MS Scan: Select the [M+H]+ ion for collision-induced dissociation (CID). Gradually increase the collision energy to observe the appearance and relative abundance of fragment ions.
-
Data Analysis: Identify the fragment ions and propose fragmentation pathways based on the observed neutral losses.
Protocol 2: GC-MS Analysis (with Derivatization)
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the amino acid into a reaction vial.
-
Add 100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Add a suitable solvent like pyridine or acetonitrile (100 µL).
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.[8]
-
-
GC Separation:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Employ a temperature program starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.
-
-
MS Analysis:
-
Acquire mass spectra in EI mode (70 eV).
-
Analyze the fragmentation pattern of the derivatized compound, taking into account the mass of the silyl groups.
-
The following workflow diagram summarizes the analytical process.
Caption: General workflow for the mass spectrometric analysis of the target compound.
Conclusion
References
-
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139. Available from: [Link]
-
Gunaherath, G. M., et al. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. Available from: [Link]
-
Krokhin, O. V., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109–1112. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. In Books. Available from: [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. Available from: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Available from: [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. Available from: [Link]
-
PubChem. (n.d.). 3,5-Diaminocyclohexane-1-carboxylic acid. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]
-
University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Available from: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Available from: [Link]
-
ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. Available from: [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]
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Stereochemical Impact on Pharmacodynamics: A Comparative Guide to (3R,5S) vs. (3S,5R)-Fluvastatin
[1][2][3]
Content Type: Technical Comparison Guide Subject: Chiral Bioactivity of HMG-CoA Reductase Inhibitors Primary Exemplar: Fluvastatin (Synthetic Statin Class)[1]
Executive Summary
In the development of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy. This guide analyzes the bioactivity divergence between the eutomer (3R,5S)-Fluvastatin and its distomer (3S,5R)-Fluvastatin .
While the (3R,5S) isomer exhibits nanomolar affinity for the catalytic site of HMG-CoA reductase, effectively blocking cholesterol biosynthesis, the (3S,5R) isomer displays significantly reduced pharmacodynamic activity due to steric hindrance and misalignment of the pharmacophore's hydroxyl groups within the enzyme's binding pocket. This guide details the mechanistic basis of this selectivity, comparative inhibitory data, and validated protocols for their resolution and assay.
Mechanistic Comparison: The "Lock and Key" Divergence
The statin pharmacophore is a dihydroxyheptenoic acid side chain designed to mimic mevaldyl-CoA , the transition state intermediate of the HMG-CoA reduction reaction.[2]
The Active Isomer: (3R,5S)[2][3][5]
-
Mechanism: The (3R,5S) configuration aligns the C3- and C5-hydroxyl groups to form critical hydrogen bonds with specific residues in the enzyme's cis-loop (specifically Ser684 , Asp690 , and Lys735 ).
-
Result: This induces a conformational closure of the enzyme's flap domain, effectively trapping the inhibitor and preventing the natural substrate (HMG-CoA) from binding.
The Inactive/Weak Isomer: (3S,5R)
-
Mechanism: In the (3S,5R) configuration, the spatial orientation of the hydroxyl groups is inverted relative to the binding pocket's polar network.
-
Result: Instead of forming hydrogen bonds, the hydroxyls face hydrophobic regions or create steric clashes. The enzyme flap cannot close tightly, resulting in a binding affinity (
) that is orders of magnitude weaker (typically >100-fold less potent).
Pathway Visualization
The following diagram illustrates the HMG-CoA reductase pathway and the specific blockade point where stereochemistry dictates success or failure.
Caption: HMG-CoA Reductase pathway showing the competitive inhibition blockade.[3][4][5][6][7] The (3R,5S) isomer effectively targets the enzyme, whereas the (3S,5R) fails to engage.
Comparative Bioactivity Data[2][3][10]
The following data aggregates typical findings from in vitro enzymatic assays and pharmacokinetic studies. Note the stark contrast in inhibitory potential (
| Parameter | (3R,5S)-Fluvastatin (Eutomer) | (3S,5R)-Fluvastatin (Distomer) | Ratio (Eutomer/Distomer) |
| HMG-CoA Reductase IC50 | ~ 8 - 28 nM | > 1000 nM (often inactive) | > 100x Potency |
| Binding Mode | Specific H-bond network (Lys735, Ser684) | Non-specific / Steric Clash | N/A |
| Thermodynamics | Enthalpically driven (H-bonds) | Entropically unfavorable | N/A |
| Metabolism (CYP2C9) | Rapid hydroxylation | Slower metabolism (Higher AUC) | ~0.5x Clearance rate |
Critical Insight: While the (3S,5R) isomer is pharmacodynamically weak against the target (HMG-CoA reductase), it is metabolically distinct. It can actually exhibit higher plasma concentrations (AUC) because it is cleared less efficiently by CYP2C9 than the active (3R,5S) form. This highlights the importance of using enantiopure drugs to avoid circulating high loads of non-therapeutic "chemical noise."
Experimental Protocols
To verify these bioactivity differences, one must first isolate the isomers and then test them in a controlled enzymatic environment.
Protocol A: Chiral Resolution (HPLC)
Objective: Isolate pure (3R,5S) and (3S,5R) fractions from racemic Fluvastatin for testing.[8]
-
System Preparation: Use an HPLC system with a UV/Fluorescence detector.
-
Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD .
-
Why: These polysaccharide-based stationary phases provide the chiral recognition necessary to discriminate the steric bulk of the indole ring relative to the hydroxyl groups.
-
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic acid (TFA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[9]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Detection: UV at 239 nm (or Fluorescence Ex 305nm / Em 390nm for higher sensitivity).
-
Execution:
-
Inject racemate (approx 10 µL).
-
Collect the two distinct peaks. The (3S,5R) typically elutes first (Peak 1), followed by the (3R,5S) (Peak 2), though this must be confirmed with a standard reference due to column variability.
-
-
Validation: Calculate Resolution (
). An indicates baseline separation suitable for fraction collection.
Protocol B: HMG-CoA Reductase Inhibition Assay
Objective: Determine the
-
Reagent Setup:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 4 mM DTT (to maintain enzyme stability), 0.1 mM EDTA.
-
Substrate: HMG-CoA (400 µM stock).
-
Cofactor: NADPH (400 µM stock). Note: NADPH absorbs at 340nm; NADP+ does not.
-
Enzyme: Recombinant HMG-CoA Reductase (catalytic domain).
-
-
Reaction Assembly:
-
In a 96-well UV-transparent plate, add Buffer (170 µL) and Enzyme (5 µL).
-
Add Inhibitor (Isomer fraction) at varying concentrations (0.1 nM to 10 µM).
-
Pre-incubation: Incubate for 15 mins at 37°C to allow inhibitor binding.
-
-
Initiation:
-
Add NADPH (10 µL) and HMG-CoA (15 µL) to start the reaction.
-
-
Measurement:
-
Kinetic Mode: Monitor Absorbance at 340 nm every 20 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the slope (rate of NADPH oxidation) for each concentration.
-
Normalize against a "No Inhibitor" control (100% activity).
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to a sigmoidal dose-response equation to derive
.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the resolution and bioactivity verification of Fluvastatin isomers.
References
-
McTaggart, F., et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology. Link
-
Vignini, A., et al. (2011). "Chiral separation of fluvastatin enantiomers with in vitro cellular method." Zhejiang Da Xue Xue Bao Yi Xue Ban.[9] Link
-
Transon, C., et al. (1996). "In vitro comparative inhibition profiles of major human drug-metabolising cytochrome P450 isozymes by HMG-CoA reductase inhibitors." European Journal of Clinical Pharmacology. Link
-
Istvan, E. S., & Deisenhofer, J. (2001). "Structural mechanism for statin inhibition of HMG-CoA reductase."[10][2][3][6] Science. Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
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- 8. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Cyclic Amino Acids
For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of cyclic amino acids is paramount. These unique molecules, with their conformationally restricted rings, are integral components of many peptides and proteins, influencing their structure and function. Infrared (IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational characteristics of these molecules, providing a fingerprint of their structure, bonding, and electronic environment. This guide provides an in-depth comparison of the characteristic IR peaks of several key cyclic amino acids, grounded in experimental data and theoretical insights. We will explore the causality behind spectral features and provide a robust experimental framework for obtaining high-quality, reproducible data.
The Vibrational Landscape of Cyclic Amino Acids: A Tale of Rings and Charges
The IR spectrum of an amino acid is dominated by the vibrational modes of its functional groups: the amine (or imine in the case of secondary amines), the carboxylic acid, and the cyclic alkyl chain. A crucial factor governing the spectral features is the zwitterionic nature of amino acids in the solid state and in aqueous solution.[1] In this form, the carboxylic acid protonates the amino group, resulting in a carboxylate anion (COO⁻) and a protonated amine (NH₂⁺ or NH₃⁺). This charge separation profoundly influences the vibrational frequencies of these groups.
The cyclic structure imposes significant conformational rigidity compared to linear amino acids.[2] This rigidity can lead to more defined and characteristic IR spectra, with subtle shifts in peak positions reflecting changes in ring pucker, substitution, and intermolecular interactions.
Comparative Analysis of Characteristic IR Peaks
The following table summarizes the key IR absorption bands for a selection of cyclic amino acids. It is important to note that peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull, ATR), the physical state (solid, solution), and the presence of intermolecular hydrogen bonding.[3]
| Vibrational Mode | Proline (C₅H₉NO₂)[1][4] | Hydroxyproline (C₅H₉NO₃)[5][6] | Pipecolic Acid (C₆H₁₁NO₂)[7] | Pyroglutamic Acid (C₅H₇NO₃)[8][9] | Azetidine-2-carboxylic Acid (C₄H₇NO₂)[10] |
| N-H⁺/O-H Stretching | ~3200-2800 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (O-H), ~3200-2800 cm⁻¹ (N-H⁺, broad) | ~3200-2800 cm⁻¹ (broad) | ~3200-2500 cm⁻¹ (broad, N-H & O-H) | ~3200-2800 cm⁻¹ (broad) |
| C-H Stretching | ~2980-2850 cm⁻¹ | ~2990-2860 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2960-2870 cm⁻¹ | ~2970-2860 cm⁻¹ |
| C=O Stretching (Carboxylic Acid) | Not typically present in zwitterion | Not typically present in zwitterion | Not typically present in zwitterion | ~1710 cm⁻¹ (Carboxylic Acid C=O), ~1670 cm⁻¹ (Amide C=O) | Not typically present in zwitterion |
| COO⁻ Asymmetric Stretching | ~1630-1590 cm⁻¹ | ~1625-1590 cm⁻¹ | ~1620-1580 cm⁻¹ | N/A | ~1616 cm⁻¹ (in a derivative) |
| N-H⁺ Bending | ~1580-1500 cm⁻¹ | ~1570-1490 cm⁻¹ | ~1570-1500 cm⁻¹ | (Amide II band ~1550 cm⁻¹) | ~1580-1500 cm⁻¹ |
| CH₂ Scissoring | ~1465-1440 cm⁻¹ | ~1470-1440 cm⁻¹ | ~1460-1440 cm⁻¹ | ~1450-1420 cm⁻¹ | ~1470-1450 cm⁻¹ |
| COO⁻ Symmetric Stretching | ~1420-1380 cm⁻¹ | ~1410-1370 cm⁻¹ | ~1410-1380 cm⁻¹ | N/A | ~1420-1390 cm⁻¹ |
| Ring Vibrations (C-N, C-C) | Multiple bands in fingerprint region (e.g., ~1320, 1189, 850, 799 cm⁻¹) | Multiple bands in fingerprint region, sensitive to isomerism | Multiple bands in fingerprint region | Multiple bands in fingerprint region | Multiple bands in fingerprint region |
Key Insights from the Comparative Data:
-
Proline: The spectrum is characterized by strong absorptions from the zwitterionic functional groups (COO⁻ and NH₂⁺) and a series of well-defined peaks in the fingerprint region corresponding to the pyrrolidine ring vibrations.[4] The absence of a sharp C=O stretch around 1700 cm⁻¹ is a key indicator of its zwitterionic form in the solid state.
-
Hydroxyproline: The presence of the hydroxyl group introduces an additional O-H stretching band, typically in the 3400-3200 cm⁻¹ region.[6] The position and shape of this band can be sensitive to hydrogen bonding. Importantly, IR spectroscopy can be used to differentiate between isomers of hydroxyproline, as the stereochemistry and position of the hydroxyl group influence the vibrational modes of the ring.[5]
-
Pipecolic Acid: As a six-membered ring homolog of proline, its spectrum shows many similarities. The fundamental vibrations of the carboxylate and ammonium groups are present. Differences in the fingerprint region, particularly those related to ring puckering and C-C stretching modes, can distinguish it from proline.[7]
-
Pyroglutamic Acid: This lactam (cyclic amide) of glutamic acid presents a more complex spectrum. It features two distinct carbonyl stretching bands: one for the carboxylic acid C=O (~1710 cm⁻¹) and one for the amide C=O (~1670 cm⁻¹).[8][9] It also exhibits a characteristic amide II band.
-
Azetidine-2-carboxylic Acid: As a four-membered ring analog, the ring strain can influence its vibrational frequencies. While a full spectrum is not as readily available in the literature, the characteristic carboxylate stretch has been identified.[10] Its smaller ring size would be expected to alter the frequencies of the ring's vibrational modes compared to proline.
Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR
Attenuated Total Reflectance (ATR) is a powerful and convenient technique for analyzing solid and liquid samples with minimal preparation. The following protocol outlines a self-validating system for obtaining reproducible ATR-FTIR spectra of cyclic amino acids.
The Causality Behind ATR-FTIR
ATR-FTIR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[11] An IR beam is directed onto an optically dense crystal with a high refractive index at a specific angle. This internal reflection creates an evanescent wave that penetrates a short distance into the sample placed on the crystal. The evanescent wave is absorbed by the sample at specific frequencies corresponding to its molecular vibrations, and the attenuated beam is then detected. The key to this technique is ensuring good contact between the sample and the crystal surface.
Step-by-Step Protocol
-
Instrument Preparation and Background Collection:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric (CO₂, H₂O) or instrumental absorptions. A stable background is the foundation of a reliable measurement.
-
-
Sample Application:
-
Place a small amount of the powdered cyclic amino acid sample onto the center of the ATR crystal. Only a few milligrams are needed.
-
For solids, apply pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for a strong and reproducible signal. The pressure should be consistent for all measurements to ensure comparability.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical settings for high-quality spectra are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans. This averaging process improves the signal-to-noise ratio.
-
-
Data Processing:
-
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If comparing with transmission spectra from the literature, an ATR correction may be applied using the instrument's software. This corrects for the wavelength-dependent penetration depth of the evanescent wave.[12]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after each measurement to prevent cross-contamination.
-
Self-Validating System
This protocol is designed to be self-validating. By consistently cleaning the crystal, collecting a fresh background for each session, and applying a consistent pressure for solid samples, you minimize sources of error and ensure that the resulting spectrum is a true representation of the sample. Reproducibility can be confirmed by running the same sample multiple times.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using DOT language, illustrate the structures of the compared cyclic amino acids and a typical workflow for their IR spectral analysis.
Caption: Molecular structures of the discussed cyclic amino acids.
Caption: A streamlined workflow for ATR-FTIR analysis.
Conclusion
IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of cyclic amino acids. By understanding the influence of the zwitterionic state and the unique conformational constraints of the cyclic structures, researchers can effectively differentiate between these important molecules and gain insights into their chemical environment. The comparative data and experimental protocol presented in this guide serve as a valuable resource for scientists and developers working with these fascinating building blocks of life.
References
-
National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Panicker, C. Y., Varghese, H. T., & Philip, D. (2005). FT-IR, FT-Raman and SERS spectra of L-proline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 141-146.
- Gaspar, B., Tureček, F., & Oomens, J. (2020). A Combined Infrared Ion Spectroscopy and Computational Chemistry Study of Hydroxyproline Isomers. Journal of the American Society for Mass Spectrometry, 31(6), 1256–1264.
- He, X., & Zhu, L. (2013). Zwitterion vs Neutral Structures of Amino Acids Stabilized by a Negatively Charged Site: Infrared Photodissociation and Computations of Proline-Chloride Anion. The Journal of Physical Chemistry A, 117(23), 4853–4860.
- Kapitán, J., Baumruk, V., & Bouř, P. (2007). Anharmonic effects in IR, Raman, and Raman optical activity spectra of alanine and proline zwitterions. The Journal of Chemical Physics, 126(23), 234301.
- Srivastava, A. K., Dwivedi, A., Kumar, A., Gangwar, S. K., & Misra, N. (2016). Conformational analysis, inter-molecular interactions, electronic properties and vibrational spectroscopic studies on cis-4-hydroxy-d-proline. Cogent Chemistry, 2(1), 1149927.
- Bouř, P., & Kapitán, J. (2007). Anharmonic effects in IR, Raman, and Raman optical activity spectra of alanine and proline zwitterions. The Journal of Chemical Physics, 126(23), 234301.
- Macklin, J. W., & White, D. H. (1985). Infrared spectroscopic studies of the effect of elevated temperature on the association of pyroglutamic acid with clay and other minerals. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(6), 841-847.
- Zacharius, R. M., & Thompson, J. F. (1954). The isolation and characterization of pipecolic acid from beans (Phaseolus vulgaris). Journal of the American Chemical Society, 76(11), 2908-2911.
- Wu, M., & Li, W. (2022). Where is the Hidden Intramolecular H-bonding Vibrational Signal in the Proline Matrix IR Spectrum?. The Journal of Physical Chemistry Letters, 13(38), 8968–8974.
- Ganesan, A., & Heathcock, C. H. (1994). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. The Journal of Organic Chemistry, 59(23), 7149–7151.
- Belton, P. S., Gil, A. M., & Tatham, A. S. (1995). FTIR spectra of poly-L-proline. Journal of Cereal Science, 21(2), 129-135.
-
Cueto Diaz, E., Galvez-Martinez, S., Colín-García, M., & Mateo-Marti, E. (2021). List of peak assignments on the FT-IR spectra. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
- Rinaldi, S., & Mandelli, D. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303.
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National Center for Biotechnology Information. (n.d.). L-Hydroxyproline. PubChem. Retrieved from [Link]
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Kanto, G., & Tsuchiya, K. (2018). FTIR spectra: (a) trans-4-hydroxy- L -proline, (b) trans-4-hydroxy- L -proline methyl ester hydrochloride salt, (c) trans-4-hydroxy- L -proline methyl ester, and (d) poly-. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]
- Li, Y., & Groll, M. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Stine, J. M., & Ugrinov, A. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega, 5(14), 8196–8204.
- Siregar, T. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18.
- Montenegro, J., & Ghadiri, M. R. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics.
- van der Veken, P., & Wouters, J. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(20), 13861-13870.
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Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]
- Li, Y., & Groll, M. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
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Popa, A., & Uritu, C. M. (2021). FTIR spectra of (a) the amino acid/peptide systems that formed supramolecular gels (at a constant ratio of 5_1) and (b) the pairs, Lys_3Gly, at different ratios between components. ResearchGate. Retrieved from [Link]
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Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- De Meutter, J., & Goormaghtigh, E. (2022). ATR-FTIR Biosensors for Antibody Detection and Analysis. Biosensors, 12(10), 856.
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Yeast Metabolome Database. (n.d.). DL-Pipecolic acid (YMDB01675). Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
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Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Cataldo, F., & Garcia-Hernandez, D. A. (2020). FT-IR spectra of amino acids studied in the present work. ResearchGate. Retrieved from [Link]
- Kessler, H., & Geyer, A. (1996). Synthesis and conformational analysis of linear and cyclic peptides containing sugar amino acids. Angewandte Chemie International Edition in English, 35(20), 2339-2341.
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid
Executive Summary: The "Safety First" Directive
Immediate Action Required: Treat (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid as a High-Potency Sensitizer and Corrosive Solid .
While specific toxicological data for this chiral isomer is often limited in public repositories, its structural homology to 1,3-cyclohexanediamine and zwitterionic amino acids dictates a strict safety protocol. The presence of two primary amine groups on a cyclohexane ring creates a high potential for respiratory sensitization , severe eye damage (corneal opacity) , and skin corrosion upon moisture contact.
Core Safety Maxim: Do not rely on the "zwitterionic buffering" to mitigate toxicity. Handle as a free amine until solvated and neutralized.
Hazard Identification & Mechanistic Risk Assessment
To understand the why behind the PPE, we must analyze the molecule's interaction with biological tissue.
| Functional Group | Physiological Risk Mechanism | Hazard Classification (Inferred) |
| Primary Amines (x2) | Protein Denaturation & Sensitization: Amines react with mucosal membranes to form alkaline burns. They are also known haptens, capable of triggering immune-mediated respiratory sensitization (asthma-like symptoms). | Skin Corr.[1][2][3][4][5][6][7][8][9] 1B / Eye Dam. 1 / Resp. Sens. 1 |
| Cyclohexane Ring | Lipophilicity: The lipophilic ring facilitates the transport of the corrosive amine groups across the stratum corneum (outer skin layer), increasing the depth of burns compared to linear amines. | Acute Tox. 4 (Dermal/Oral) |
| Carboxylic Acid | Zwitterion Formation: In solid state, the molecule likely exists as a zwitterion. However, upon contact with sweat or mucous membranes, localized pH spikes can occur, leading to irritation. | Skin Irrit. 2 |
PPE Matrix: Task-Based Protection
Do not use a "one-size-fits-all" approach. Select PPE based on the energy and exposure potential of the task.
Table 1: PPE Specifications by Operation
| PPE Category | Task A: Weighing & Solid Transfer (High Dust Risk) | Task B: Solubilization & Synthesis (Splash Risk) | Task C: Waste Disposal & Maintenance |
| Hand Protection | Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (High-Modulus, min 5 mil) or Neoprene.Rationale: Prevent amine permeation. | Chemical Resistant Gauntlet. Material: Butyl Rubber or Viton (if using organic solvents).Rationale: Splash protection for forearms. | Double Nitrile (Standard).Change immediately upon contamination. |
| Respiratory | P100 / N95 + Fume Hood. If hood unavailable: PAPR (Powered Air Purifying Respirator) with HEPA cartridge.Rationale: Prevent sensitization. | Fume Hood (Sash at 18"). Respiratory protection optional if sash is positioned correctly and reaction is enclosed. | N95 Mask. Required when tying off waste bags to prevent "puff" exposure. |
| Eye/Face | Chemical Goggles (Indirect Vent). Crucial: Do NOT use safety glasses. Amine vapors/dust can bypass glasses and cause "blue haze" (corneal edema). | Face Shield + Goggles. Required during exothermic neutralization or heating steps. | Chemical Goggles. |
| Body | Lab Coat (Tyvek/Poly-coated). Avoid cotton; amines bind to cotton fibers and can off-gas later. | Chemical Apron (Rubber/PVC). Worn over the lab coat. | Standard Lab Coat. |
Operational Protocol: Self-Validating Systems
Phase 1: Pre-Handling Verification
Before opening the container, verify the Engineering Control Loop :
-
Airflow Check: Fume hood face velocity must be 80–100 fpm .
-
Static Control: This powder is likely electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping," which causes aerosolization.
-
Neutralization Prep: Have a beaker of 5% Citric Acid or Dilute Acetic Acid ready. In the event of a spill, this weak acid neutralizes the amine functionality immediately.
Phase 2: Weighing & Transfer (The Critical Step)
Goal: Zero inhalation exposure.
-
Tare External: Tare the weighing boat outside the stock container to avoid bringing the stock bottle in and out of the balance draft shield.
-
The "Drop" Technique: Do not pour. Use a spatula to transfer solid.
-
Solvent Dampening: If possible, pre-wet the receiving vessel with the reaction solvent. Dropping powder into a liquid reduces dust generation compared to dropping powder onto glass.
-
Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (ethanol/water), before returning it to storage. Dispose of tissues as hazardous waste.
Phase 3: Solubilization
Goal: Control Exotherms.
-
Caution: When dissolving (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid in acidic media, heat will be generated.
-
Protocol: Add the solid to the solvent in small portions. Monitor temperature.
-
Visual Cue: If the solution turns yellow/brown rapidly, oxidative degradation of the amine may be occurring. Inert atmosphere (Nitrogen/Argon) is recommended.
Visual Workflow: Handling Decision Tree
The following diagram illustrates the logical flow for determining safety requirements based on the state of the material.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the diamino-acid derivative.
Disposal & Emergency Response
Waste Management
-
Classification: Segregate as Alkaline/Basic Organic Waste .
-
Incompatibility: NEVER mix with strong oxidizers (peroxides, nitric acid) or acid chlorides in the waste stream. Violent reaction or toxic gas generation may occur.[3][6]
-
Labeling: Explicitly label the waste tag with "Contains Cyclic Amines – Sensitizer."
Emergency Spill Procedures
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with dilute acetic acid if available, or water) to suppress dust, then scoop up.
-
Skin Contact: Flush immediately with water for 15 minutes.[1][4] Do not use vinegar on skin burns (exothermic neutralization can worsen the burn); use water only.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately —amine burns to the eye can cause delayed blindness or hazing.
References
-
PubChem. 3,5-Diaminocyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Health Guidelines for Amines. Available at: [Link]
- Greim, H. (2001). Toxicology of Amines. Wiley-VCH.
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. chemscene.com [chemscene.com]
- 7. spectrumchemical.com [spectrumchemical.com]
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- 9. tcichemicals.com [tcichemicals.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
